2-Phenylnaphthalene-1,3-diamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
CAS番号 |
16479-17-7 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-phenylnaphthalene-1,3-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |
InChIキー |
IJTBLNVJSBGHPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
同義語 |
2-Phenyl-1,3-naphthalenediamine |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for 2-phenylnaphthalene-1,3-diamine, a molecule of interest in materials science and as a potential building block in medicinal chemistry. The synthesis is presented as a three-step process commencing with the formation of the 2-phenylnaphthalene backbone, followed by a regioselective dinitration, and culminating in the reduction of the dinitro intermediate to the target diamine.
Synthesis Pathway Overview
The synthesis of this compound can be approached through a sequence of established organic reactions. A logical and practical pathway involves:
-
Step 1: Suzuki-Miyaura Coupling for the synthesis of the 2-phenylnaphthalene core.
-
Step 2: Dinitration of 2-phenylnaphthalene to introduce nitro groups at the C1 and C3 positions.
-
Step 3: Reduction of the dinitro compound to afford the final this compound.
This pathway is illustrated in the workflow diagram below.
An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylnaphthalene-1,3-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with computationally predicted values and generalized experimental protocols based on established methods for analogous aromatic diamines.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | BenchChem[1] |
| Molecular Weight | 234.29 g/mol | BenchChem[1] |
| Predicted Melting Point | 150-160 °C | Computational Prediction |
| Predicted Boiling Point | 450-470 °C | Computational Prediction |
| Predicted Water Solubility | Low | Computational Prediction |
| Predicted pKa (basic) | pKa₁: 4.5 - 5.5pKa₂: 2.0 - 3.0 | Computational Prediction |
| Predicted logP | 3.5 - 4.5 | Computational Prediction |
Note on Predicted Values: The melting point, boiling point, water solubility, pKa, and logP values are estimated based on computational models for aromatic amines and polycyclic aromatic hydrocarbons. These predictions provide a valuable starting point for experimental design but should be confirmed through empirical testing.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are generalized for aromatic diamines and can be adapted for this compound.
2.1. Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
-
2.2. Boiling Point Determination
Due to the predicted high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
-
Apparatus: Vacuum distillation setup.
-
Procedure:
-
A sample of the compound is placed in a distillation flask.
-
The system is evacuated to a specific, low pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
-
The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
-
2.3. Water Solubility Determination
The shake-flask method is a standard technique for determining the aqueous solubility of a compound.
-
Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC-UV.
-
2.4. pKa Determination
The pKa values, which indicate the basicity of the amine groups, can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Method: Potentiometric Titration
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture due to its low aqueous solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
-
The pKa values are determined from the half-equivalence points on the titration curve.
-
2.5. logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is critical in drug development.
-
Method: Shake-Flask Method
-
A solution of this compound of known concentration is prepared in either water or n-octanol.
-
Equal volumes of this solution and the other immiscible solvent (pre-saturated with each other) are placed in a sealed flask.
-
The mixture is agitated until partitioning equilibrium is achieved.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.
-
Synthesis and Reactivity
While specific signaling pathways involving this compound are not well-documented, its synthesis and the reactivity of its diamine functional groups are of significant interest in medicinal and materials chemistry.
3.1. Synthetic Pathway
A plausible synthetic route to this compound can be envisioned through a multi-step process starting from 2-phenylnaphthalene. This pathway involves nitration followed by reduction.
Caption: A proposed synthetic pathway for this compound.
3.2. General Reactivity
The two primary amine groups on the naphthalene core confer significant reactivity, making this compound a versatile building block for the synthesis of various heterocyclic compounds and polymers.
Caption: General reactivity of this compound.
Conclusion
This compound is a molecule with potential applications in various fields of chemistry, owing to its unique aromatic and diamine functionalities. This guide provides a foundational understanding of its physicochemical properties, offering both predicted data and established experimental protocols for their verification. The outlined synthetic and reactivity pathways highlight its utility as a versatile chemical intermediate. Further experimental investigation is necessary to validate the predicted properties and to fully explore the potential of this compound in drug development and materials science.
References
An In-depth Technical Guide to 2-Phenylnaphthalene-1,3-diamine
CAS Number: 16479-17-7
Chemical Structure:

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway with detailed experimental protocols adapted from analogous compounds, and a discussion of its potential applications based on the characteristics of its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Compound Properties
This compound is an aromatic diamine with a molecular formula of C₁₆H₁₄N₂ and a molecular weight of 234.29 g/mol .[1] The structure features a naphthalene core substituted with a phenyl group at the 2-position and two primary amine groups at the 1- and 3-positions. These amino groups make the molecule a potent binucleophile, suitable for a variety of chemical reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16479-17-7 | [1] |
| Molecular Formula | C₁₆H₁₄N₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted Melting Point | 80.26 °C | Benchchem |
| Predicted Boiling Point | 217.97 °C | Benchchem |
| Predicted Water Solubility | 31.6 mg/L (at 25 °C) | Benchchem |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 6.5-8.0 ppm. The protons of the amino groups would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are predicted to appear in the range of 110-150 ppm. The carbons attached to the nitrogen atoms (C1 and C3) would be in the 140-150 ppm range, while the carbon attached to the phenyl group (C2) would be in the 130-140 ppm range. |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺˙) is expected at m/z 234, owing to the stability of the aromatic system. |
Plausible Synthetic Pathway
A feasible multi-step synthesis for this compound commences with the synthesis of the 2-phenylnaphthalene backbone, followed by dinitration and subsequent reduction of the nitro groups to amines.[1]
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds due to the lack of specific literature for this compound.
Step 1: Synthesis of 2-Phenylnaphthalene
The synthesis of the 2-phenylnaphthalene backbone can be achieved through the dimerization of styrene to form a linear dimer, which is then dehydrocyclized at high temperatures over a metallic oxide dehydrogenation catalyst.[1]
Step 2: Dinitration of 2-Phenylnaphthalene
The direct nitration of naphthalene and its derivatives can be complex and may result in a mixture of isomers.[2] Achieving the specific 1,3-dinitration pattern may require carefully controlled conditions or an indirect route. A general procedure for aromatic nitration is presented below.
-
Materials: 2-Phenylnaphthalene, concentrated nitric acid, concentrated sulfuric acid, dichloromethane, ice bath, separating funnel, rotary evaporator.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-phenylnaphthalene in dichloromethane.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of dinitro isomers, will require purification by column chromatography to isolate the desired 1,3-dinitro-2-phenylnaphthalene.
-
Step 3: Reduction of 1,3-Dinitro-2-phenylnaphthalene to this compound
The reduction of the dinitro compound to the target diamine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation. The following protocol is adapted from the reduction of 1,8-dinitronaphthalene.[3]
-
Materials: 1,3-Dinitro-2-phenylnaphthalene, Palladium on carbon (Pd/C, 5-10 wt%), ethanol, high-pressure reactor (autoclave), filtration apparatus.
-
Procedure:
-
In a high-pressure reactor, combine 1,3-dinitro-2-phenylnaphthalene, ethanol as the solvent, and a catalytic amount of Pd/C.[3]
-
Seal the reactor and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.[3]
-
Pressurize the reactor with hydrogen to approximately 1.5 MPa and heat to around 65 °C.[3]
-
Maintain these conditions with stirring for 6 hours.[3]
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.
-
An alternative reduction method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon in a polar organic solvent such as methanol or ethanol.[4][5]
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.
Polymer Chemistry
The rigid naphthalene core and the presence of two reactive amine groups make this compound a promising monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the naphthalene moiety is known to enhance the thermal stability and mechanical properties of polymers.
Medicinal Chemistry and Drug Development
The 2-phenylnaphthalene scaffold is found in various biologically active compounds. For instance, derivatives of 2-phenylnaphthalene with hydroxyl groups have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[6] Specifically, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[6] Although the biological activity of this compound itself has not been reported, its core structure suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The diamine functionalities provide convenient handles for further chemical modifications to explore structure-activity relationships.
Conclusion
This compound is a chemical compound with a well-defined structure and a plausible synthetic pathway. While experimental data on its properties and applications are limited in the public domain, its structural characteristics as an aromatic diamine with a phenylnaphthalene core make it a molecule of interest for materials science and medicinal chemistry. The provided synthetic protocols, adapted from analogous compounds, offer a starting point for its preparation and further investigation. Future research into the experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. This compound | 16479-17-7 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 4. Method for preparing 1,8-diaminonaphthalene by reducing 1,8-dinitronaphthalene with hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]
- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Phenylnaphthalene-1,3-diamine: A Journey Through its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylnaphthalene-1,3-diamine, a complex aromatic diamine, has garnered interest in various chemical research fields. This document provides a comprehensive overview of the discovery and historical development of this compound, with a particular focus on its synthesis. Detailed experimental protocols, key quantitative data, and a logical workflow for its preparation are presented to serve as a valuable resource for professionals in chemistry and drug development.
Introduction
The synthesis and characterization of polysubstituted naphthalene derivatives have been a subject of extensive research due to their potential applications in medicinal chemistry, material science, and as intermediates in the synthesis of complex organic molecules. Among these, this compound stands out due to its unique structural features, including the presence of two reactive amine groups on a phenyl-substituted naphthalene core. This guide delves into the historical context of its discovery and elucidates the synthetic methodologies that have been developed for its preparation.
Historical Perspective and Discovery
The definitive discovery and first synthesis of this compound are not prominently documented in easily accessible literature, suggesting its emergence from foundational research on aromatic amines and naphthalene chemistry. However, significant work on its derivatives, particularly the N-methylated analogues, was reported in a 1967 paper by G. R. Bedford and J. K. Landquist in the Journal of the Chemical Society C: Organic. This publication indicates that the parent diamine was a known compound at the time, likely synthesized through classical aromatic chemistry routes. The historical synthesis would have logically followed a multi-step pathway involving the formation of the 2-phenylnaphthalene backbone, followed by dinitration and subsequent reduction of the nitro groups to amines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | - |
| Molecular Weight | 234.30 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| CAS Number | 16479-17-7 | - |
Synthetic Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most plausible and historically relevant synthetic route is detailed below.
Synthesis of the 2-Phenylnaphthalene Backbone
The initial step involves the construction of the 2-phenylnaphthalene core. A common historical method for this is the dehydrocyclization of a linear styrene dimer at high temperatures over a metallic oxide dehydrogenation catalyst.
Dinitration of 2-Phenylnaphthalene
The subsequent step is the introduction of two nitro groups onto the naphthalene ring system. This is a critical step that dictates the final positions of the amine groups. Direct dinitration of 2-phenylnaphthalene can lead to a mixture of isomers, and thus, precise control of the reaction conditions is paramount to favor the formation of the 1,3-dinitro derivative.
Experimental Protocol: Dinitration of 2-Phenylnaphthalene (General Procedure)
-
To a cooled (0-5 °C) solution of 2-phenylnaphthalene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise with vigorous stirring.
-
The reaction temperature is carefully maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure complete dinitration.
-
The reaction is then quenched by pouring the mixture onto crushed ice, leading to the precipitation of the crude dinitro product.
-
The precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Reduction of 1,3-Dinitro-2-phenylnaphthalene
The final step is the reduction of the dinitro compound to the corresponding diamine. This can be achieved using various reducing agents. A classic and effective method is the use of tin(II) chloride in an acidic medium.
Experimental Protocol: Reduction of 1,3-Dinitro-2-phenylnaphthalene
-
The 1,3-dinitro-2-phenylnaphthalene is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the suspension with stirring.
-
The reaction mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
After cooling, the resulting precipitate (often a complex salt) is collected by filtration.
-
The solid is then treated with a strong base (e.g., concentrated sodium hydroxide solution) to liberate the free diamine.
-
The free diamine is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Logical Workflow and Signaling Pathways
The synthesis of this compound follows a logical progression from a simple aromatic hydrocarbon to the final complex diamine. This workflow can be visualized as a signaling pathway where each reaction transforms the precursor into the next intermediate, ultimately leading to the target molecule.
Caption: Synthetic pathway of this compound.
Characterization
The structural elucidation of this compound and its intermediates relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the substitution pattern on the naphthalene ring and confirming the presence of the phenyl and amine groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretching vibrations of the primary amine groups.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Applications and Future Directions
While the historical applications of this compound are not extensively documented, its structure suggests potential use as a building block in the synthesis of:
-
Azo Dyes: The presence of two primary amine groups makes it a suitable candidate for diazotization and coupling reactions to form highly conjugated azo dyes.
-
Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polyamides and polyimides with potentially interesting thermal and mechanical properties.
-
Pharmaceuticals: The naphthalene scaffold is present in many bioactive molecules, and this diamine could serve as a starting material for the synthesis of novel therapeutic agents.
Future research could focus on exploring these potential applications, as well as developing more efficient and environmentally benign synthetic routes to this intriguing molecule.
Conclusion
The discovery and synthesis of this compound are rooted in the classical principles of aromatic chemistry. While its early history is not prominently detailed, the logical synthetic pathway from 2-phenylnaphthalene through dinitration and reduction remains a viable and instructive method for its preparation. This technical guide provides researchers and scientists with the necessary historical context, detailed experimental protocols, and characterization information to facilitate further investigation and utilization of this versatile chemical compound.
An In-depth Technical Guide to 2-Phenylnaphthalene-1,3-diamine Derivatives and Analogues for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenylnaphthalene-1,3-diamine derivatives and their analogues, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their anticancer properties. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and research methodologies. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are interested in the therapeutic potential of novel naphthalene-based scaffolds.
Introduction
Naphthalene derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylnaphthalene core, in particular, has emerged as a promising pharmacophore. The introduction of diamine functionalities at the 1 and 3 positions of the 2-phenylnaphthalene backbone offers unique structural features that can lead to enhanced biological activity and novel mechanisms of action. These derivatives are of particular interest due to their structural similarity to other biologically active molecules, suggesting potential interactions with various cellular targets. This guide will explore the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and their close analogues.
Synthesis of this compound and Analogues
The synthesis of the 2-phenylnaphthalene core can be achieved through several established organic chemistry reactions. A plausible synthetic route to the target this compound scaffold can be adapted from known procedures for related naphthalene derivatives.
A general synthetic approach involves a multi-step process starting from readily available precursors. For instance, a Suzuki-Miyaura cross-coupling reaction between a suitably substituted naphthalene boronic acid and an aryl halide can be employed to construct the 2-phenylnaphthalene backbone. Subsequent functional group manipulations, such as nitration followed by reduction, can then be utilized to introduce the diamine moieties at the desired 1 and 3 positions.
General Synthetic Scheme:
A potential synthetic pathway could begin with the synthesis of a dihydroxynaphthalene precursor, followed by amination. For example, 2,7-dihydroxynaphthalene can be produced by the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures.[1] This diol can then undergo amination at elevated temperatures to yield the corresponding diamine.[1] The synthesis of N-substituted derivatives can be achieved by reacting the diamine with appropriate alkylating or acylating agents.
Biological Activities and Quantitative Data
While specific data on this compound derivatives is limited in publicly available literature, extensive research on structurally similar 2-phenylnaphthalene analogues, particularly those with hydroxyl groups, provides valuable insights into their potential biological activities. The primary focus of existing research has been on their anticancer properties.
Anticancer Activity
Studies on hydroxylated 2-phenylnaphthalene analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of these compounds has been investigated, revealing the importance of the position and number of hydroxyl groups for their anticancer potency.
One key study synthesized a series of 2-phenylnaphthalenes with varying hydroxyl substitutions and evaluated their cytotoxicity against the MCF-7 human breast cancer cell line.[2][3][4][5] The results highlighted that the presence of a hydroxyl group at the C-7 position of the naphthalene ring markedly promoted cytotoxicity.[2][3][4][5] Further enhancement of activity was observed with the introduction of hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring.[3][5]
The most potent compound identified in this study was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (referred to as PNAP-6h), which exhibited an IC50 value of 4.8 μM against MCF-7 cells and displayed low toxicity towards normal human mammary epithelial cells (MCF-10A).[2][3][4][5]
Table 1: Cytotoxicity of 2-Phenylnaphthalene Analogues against MCF-7 Cells
| Compound ID | Structure | IC50 (μM) |
| PNAP-2h | 6-Hydroxy-2-phenylnaphthalene | > 50 |
| PNAP-3h | 7-Hydroxy-2-phenylnaphthalene | 15.2 |
| PNAP-5h | 6-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 25.8 |
| PNAP-6h | 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |
Data extracted from Chang et al., 2015.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives and their analogues.
General Synthesis of Hydroxylated 2-Phenylnaphthalene Analogues
The synthesis of hydroxylated 2-phenylnaphthalenes is typically achieved through the demethylation of the corresponding methoxy-2-phenylnaphthalenes.[2][3][4][5]
Protocol: Demethylation of Methoxy-2-phenylnaphthalenes
-
Dissolve the methoxy-2-phenylnaphthalene derivative in an appropriate solvent, such as dichloromethane (CH2Cl2).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add boron tribromide (BBr3) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hydroxylated 2-phenylnaphthalene.
Cell Culture and Cytotoxicity Assay (MTT Assay)
Cell Lines:
-
MCF-7 (human breast adenocarcinoma cell line)
-
MCF-10A (non-tumorigenic human breast epithelial cell line)
Protocol:
-
Culture MCF-7 and MCF-10A cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (PI, 50 μg/mL).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[6]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-phenylnaphthalene analogues is attributed to their ability to induce cell cycle arrest and apoptosis.[2][3][4][5] The most potent analogue, PNAP-6h, has been shown to arrest MCF-7 cells at the S and G2/M phases of the cell cycle.[2][3][4][5]
This cell cycle arrest is mediated by the modulation of key regulatory proteins. PNAP-6h treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the levels of cyclins D1 and E, and their associated kinases CDK4 and CDK2, which are crucial for the G1/S transition.[2][3][4][5] Furthermore, a reduction in cyclin B1 and CDK1 expression contributes to the G2/M arrest.[2][3][4]
In addition to cell cycle arrest, these compounds induce apoptosis, or programmed cell death. The apoptotic mechanism involves the activation of the extrinsic (death receptor) pathway, as evidenced by the promotion of Fas expression, and the intrinsic (mitochondrial) pathway, indicated by an increased Bax/Bcl-2 ratio.[3][5] This culminates in the activation of effector caspases, such as caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][5] The mitogen-activated protein kinase (MAPK) pathway is also implicated, with PNAP-6h inducing the phosphorylation of p38 and decreasing the phosphorylation of ERK.[3][5]
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Proposed signaling pathway for 2-phenylnaphthalene analogues in cancer cells.
Conclusion and Future Directions
This compound derivatives and their analogues represent a compelling class of compounds with demonstrated potential as anticancer agents. The structure-activity relationships of hydroxylated analogues provide a strong foundation for the rational design of more potent and selective derivatives. The ability of these compounds to induce cell cycle arrest and apoptosis through multiple signaling pathways underscores their therapeutic promise.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive SAR. Investigations into their efficacy in other cancer types and their potential as antimicrobial or enzyme inhibitors are also warranted. Further elucidation of their molecular targets and signaling pathways will be crucial for their optimization and clinical translation. The detailed protocols and data presented in this guide aim to facilitate these future research endeavors and accelerate the development of this promising class of therapeutic agents.
References
- 1. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenylnaphthalene-1,3-diamine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide utilizes a combination of predicted data and experimental data from closely related analogs, primarily 2,3-diaminonaphthalene, to provide a thorough analysis. This approach allows for a robust understanding of the expected spectroscopic properties of the title compound.
Introduction
This compound is an aromatic diamine with a molecular structure that suggests potential applications in materials science, medicinal chemistry, and as a ligand in coordination chemistry. A thorough spectroscopic characterization is the cornerstone for confirming its identity, purity, and for elucidating its electronic and structural properties. This guide covers the key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Spectroscopic Data
The following sections present the expected and observed spectroscopic data for this compound and its analogs.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR absorption bands for this compound are based on the characteristic vibrational modes of primary aromatic amines and the phenylnaphthalene core. For comparison, experimental data for the closely related 2,3-diaminonaphthalene is provided.
Table 1: Predicted FT-IR Data for this compound and Experimental Data for 2,3-Diaminonaphthalene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2,3-Diaminonaphthalene[1] | Functional Group |
| N-H Stretch | 3400 - 3500 (asymmetric), 3300 - 3400 (symmetric) | 3415, 3335 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | 3045 | Aromatic C-H |
| N-H Bend (Scissoring) | 1600 - 1650 | 1625 | Primary Amine (-NH₂) |
| Aromatic C=C Stretch | 1450 - 1600 | 1580, 1495 | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | 1270 | Aromatic Amine |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | 860, 745 | Aromatic Ring |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is expected to be dominated by π-π* transitions of the conjugated phenylnaphthalene system. The data presented below for 2,3-diaminonaphthalene provides a strong indication of the expected absorption maxima for this compound.
Table 2: UV-Vis Absorption Data for 2,3-Diaminonaphthalene in Ethanol [2]
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| 230 nm | - | π-π |
| 288 nm | - | π-π |
| 349 nm | - | π-π* (imine character) |
Note: The molar absorptivity values were not provided in the source.
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as a broad signal for the amine protons. The predicted chemical shifts are based on the analysis of similar aromatic structures.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amine (-NH₂) | 4.0 - 5.0 | Broad Singlet | 4H |
| Naphthalene Ring Protons | 7.0 - 8.0 | Multiplets | 5H |
| Phenyl Ring Protons | 7.2 - 7.6 | Multiplets | 5H |
| Naphthalene C4-H | ~6.8 | Singlet | 1H |
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (C1, C3) | 140 - 150 |
| Quaternary Carbons (Naphthalene and Phenyl) | 125 - 140 |
| CH Carbons (Naphthalene and Phenyl) | 110 - 130 |
| C2 | 115 - 125 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized procedures adaptable for this class of compounds.
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. A dilute solution is then prepared for analysis.
-
Instrumentation: A dual-beam UV-Vis Spectrophotometer.
-
Data Acquisition:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The cuvette is then filled with the sample solution.
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) are identified.
-
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition:
-
The spectrometer is tuned and shimmed for the specific probe and solvent.
-
For ¹H NMR, a one-pulse experiment is typically performed to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled experiment is used to obtain a spectrum with single lines for each carbon.
-
The obtained Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
-
The chemical shifts are referenced to the TMS signal (0.00 ppm).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and its chemical structure.
Caption: Workflow for the Spectroscopic Characterization.
Caption: Chemical Structure and Corresponding Spectroscopic Methods.
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive in the public domain, the combination of predicted values and data from closely related analogs offers a reliable and comprehensive understanding of its spectroscopic profile. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and similar compounds. The presented workflow and structural diagrams offer a clear visual representation of the characterization process.
References
Quantum Chemical Blueprint of 2-Phenylnaphthalene-1,3-diamine: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phenylnaphthalene-1,3-diamine. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational analysis of this and similar aromatic diamine compounds.
Introduction
This compound is a molecule of significant interest due to its rigid, aromatic scaffold and the presence of two nucleophilic amine groups. These features make it a valuable building block in the synthesis of advanced polymers, dyes, and potential pharmaceutical agents. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore these characteristics at the molecular level.
Methodologies: A Dual Approach of Theory and Experiment
A thorough understanding of this compound necessitates a synergistic approach, combining theoretical calculations with experimental validation.
Quantum Chemical Calculations
The primary computational method for investigating molecules of this size is Density Functional Theory (DFT). A typical and robust approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-31G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and vibrational frequencies.
Experimental Protocols: Computational Details
A standard computational protocol for this compound would involve the following steps:
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken population analysis.
-
Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.
Experimental Characterization
Experimental validation of the computational results is paramount. The primary techniques for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure and connectivity.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state molecular structure, including precise bond lengths and angles.
-
Spectroscopic Analysis: FT-IR and UV-Vis spectroscopy are used to probe the vibrational and electronic transitions of the molecule, respectively.
Data Presentation: Calculated Molecular Properties
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (naphthalene) | ~1.36 - 1.42 |
| C-C (phenyl) | ~1.39 - 1.40 | |
| C-N | ~1.39 | |
| N-H | ~1.01 | |
| C-H | ~1.08 | |
| **Bond Angles (°) ** | C-N-H | ~112 |
| H-N-H | ~106 | |
| C-C-C (naphthalene) | ~118 - 122 | |
| Dihedral Angles (°) | Phenyl-Naphthalene | ~45 - 55 |
Table 2: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -5.0 to -5.5 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
| Dipole Moment | 1.5 to 2.5 Debye |
Visualizing Molecular Processes and Workflows
Computational Workflow
The logical flow of a quantum chemical investigation can be effectively visualized.
An In-Depth Technical Guide to the Solubility of 2-Phenylnaphthalene-1,3-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenylnaphthalene-1,3-diamine, a key intermediate in various fields including polymer chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a representative framework for data presentation.
Introduction
This compound is a complex aromatic diamine with a rigid naphthalene core and a bulky phenyl substituent. Its structure suggests that it possesses high thermal stability. However, the planarity of the naphthalene system can lead to strong intermolecular π-π stacking, potentially resulting in poor solubility in common organic solvents. The presence of the phenyl group, which introduces a degree of non-planarity, is expected to disrupt this stacking and enhance solubility. The two primary amine groups can participate in hydrogen bonding, further influencing its interaction with various solvents.
Understanding the solubility of this compound is crucial for its application in synthesis, purification, and processing, particularly in the manufacturing of high-performance polymers like polyimides.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is likely to be limited in nonpolar solvents. A qualitative prediction of solubility in various organic solvents is presented below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the amine groups are expected to lead to good solvation. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The amine groups can act as hydrogen bond donors and acceptors. However, the large hydrophobic backbone may limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents may be sufficient to dissolve the compound to some extent. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Lower polarity compared to other classes may not be sufficient to overcome the strong intermolecular forces of the solute. |
| Aromatic | Toluene, Benzene | Low | While π-π interactions are possible, the overall polarity mismatch is likely to result in poor solubility. |
| Nonpolar | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the solute and solvent will likely lead to negligible solubility. |
Quantitative Solubility Data (Hypothetical)
Table 2: Hypothetical Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| N-Methyl-2-pyrrolidone (NMP) | 25 | 15.2 | 0.649 |
| N-Methyl-2-pyrrolidone (NMP) | 50 | 28.9 | 1.234 |
| Dimethylformamide (DMF) | 25 | 12.5 | 0.534 |
| Dimethylformamide (DMF) | 50 | 24.1 | 1.029 |
| Dichloromethane (DCM) | 25 | 2.1 | 0.090 |
| Acetone | 25 | 1.5 | 0.064 |
| Methanol | 25 | 0.8 | 0.034 |
| Toluene | 25 | 0.3 | 0.013 |
| Hexane | 25 | < 0.1 | < 0.004 |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, the following experimental protocols are recommended.
This is a standard and reliable method for determining equilibrium solubility.[1][2][3]
Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent to form a saturated solution at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 50 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying: Place the dish/vial in an oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the solute until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dried solute / Volume of solution withdrawn) * 100
This method is suitable for compounds that have a significant UV-Vis absorbance and is often faster than the gravimetric method.[4]
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by either gravimetric or spectroscopic analysis.
Caption: Workflow for experimental solubility determination.
The following diagram illustrates the conceptual pathway from the chemical structure of this compound to its observed solubility in a given solvent.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The provided hypothetical data and visualizations serve as a practical framework for researchers. Accurate solubility data is paramount for the effective utilization of this compound in research and development, particularly in the synthesis of advanced materials where precise control over reaction conditions and processing parameters is essential. The methodologies outlined herein will enable researchers to generate the reliable data required for their specific applications.
References
A Comprehensive Technical Guide to the Thermal Stability of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Phenylnaphthalene-1,3-diamine is an aromatic diamine with a rigid, bulky structure conferred by the phenyl-substituted naphthalene backbone. Such molecules are of significant interest in materials science, particularly as monomers for the synthesis of high-performance polymers like polyimides and polyamides. The thermal stability of these monomers is a critical parameter, as it dictates the processing conditions for polymerization and influences the thermal properties of the final materials. Aromatic and naphthalene-based structures are known to impart excellent thermal and oxidative stability to polymers. This guide aims to provide the foundational knowledge required to assess the thermal stability of this compound.
Physicochemical Properties
While a comprehensive thermal decomposition profile for this compound is not publicly available, its fundamental physical properties have been reported. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 16479-17-7 |
| Melting Point | 80.26 °C |
| Boiling Point | 217.97 °C |
| Solubility in Water | 31.6 mg/L (at 25 °C) |
Table 1: Physicochemical data for this compound.
Expected Thermal Stability and Decomposition
Direct thermogravimetric analysis (TGA) data, which would provide a precise decomposition temperature (Td), for this compound is not available in the cited literature. However, based on the thermal behavior of structurally related compounds, a high thermal stability can be anticipated.
Naphthalene-based diamines and diimides are noted for their high thermal stability, with decomposition temperatures often exceeding 300 °C. For instance, solid naphthalene diimides have shown thermal stability in the range of 320 °C to 420 °C. Polyimides synthesized from naphthalene-containing diamines also exhibit excellent thermal properties, with 5% weight loss temperatures (T5) often well above 500 °C. The rigid aromatic structure of this compound suggests that its decomposition would likely occur at a high temperature, characteristic of stable aromatic compounds.
The thermal decomposition of aromatic amines can proceed through complex reaction pathways. At elevated temperatures, the C-N bonds can cleave, and the aromatic rings may undergo fragmentation. The presence of two amine groups might also lead to intermolecular reactions, forming more complex structures before complete decomposition.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections detail standardized protocols for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary method for determining the decomposition temperature.
Objective: To determine the onset and completion temperatures of thermal decomposition and to identify the temperature at which significant mass loss occurs.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The sample pan is placed on the microbalance within the TGA furnace.
-
An inert atmosphere is established by purging the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
The sample is initially held at a low temperature (e.g., 30 °C) for a short period to allow for stabilization.
-
The temperature is then increased at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 800 °C).
-
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins.
-
Tₓ%: The temperature at which x% of the initial mass has been lost (e.g., T5%, T10%).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[1]
Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.
Instrumentation: A differential scanning calorimeter with a sample and reference cell.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
The sample is cooled to a temperature well below its expected melting point (e.g., 0 °C).
-
The temperature is then increased at a controlled linear rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 120 °C).
-
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition. The onset of the melt peak is also often reported.
-
Enthalpy of Fusion (ΔHm): The area under the melting peak, which corresponds to the energy required for melting.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the TGA and DSC experimental procedures.
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited in the public domain, its molecular structure strongly suggests high thermal stability. The provided physicochemical data, including a melting point of 80.26 °C, serves as a baseline for further investigation. The detailed TGA and DSC protocols outlined in this guide provide a robust framework for researchers to precisely quantify its thermal properties. Such data is invaluable for the development of novel high-performance polymers where thermal resilience is a key design criterion. The inherent stability of the naphthalene moiety is a strong indicator that this compound is a promising candidate for applications requiring high-temperature performance.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Polyimides from 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of novel polyimides derived from 2-Phenylnaphthalene-1,3-diamine. The introduction of the bulky phenylnaphthalene moiety into the polyimide backbone is anticipated to impart unique properties, including enhanced solubility, high thermal stability, and potential for specialized applications in fields such as drug delivery and biomedical devices. While specific data for polyimides from this compound is not extensively available, this document outlines a generalized, robust two-step synthesis method and expected material characteristics based on established principles of polymer chemistry and data from analogous naphthalene-based polyimides.
Overview and Potential Applications
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[1] The incorporation of a this compound monomer is hypothesized to introduce significant steric hindrance, potentially disrupting chain packing and leading to improved solubility in common organic solvents, a common challenge with rigid aromatic polyimides.
For drug development professionals, naphthalene-based compounds are of interest due to their diverse biological activities.[2][3] Naphthalene derivatives have been explored for applications ranging from anticancer to antimicrobial agents.[2][3] Polyimides synthesized from this compound could serve as novel biocompatible matrices for controlled drug release, leveraging the inherent bioactivity of the naphthalene scaffold.
Potential Applications:
-
Drug Delivery Systems: As a matrix for the controlled release of therapeutic agents. The naphthalene moiety could potentially offer synergistic effects.
-
Biomedical Devices and Implants: High thermal and chemical resistance make these polyimides suitable for implantable devices requiring stability.
-
High-Performance Films and Coatings: For applications demanding thermal stability and mechanical robustness in the pharmaceutical and medical device manufacturing sectors.
Proposed Synthesis Pathway
The most common and reliable method for synthesizing polyimides is a two-step process.[4][5][6][7] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. This method allows for the formation of a high molecular weight polymer and processing of the soluble precursor before conversion to the final, often insoluble, polyimide.
A proposed reaction scheme involves the reaction of this compound with an aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA), in a polar aprotic solvent.
References
- 1. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. dakenchem.com [dakenchem.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. matec-conferences.org [matec-conferences.org]
Application Notes and Protocols for 2-Phenylnaphthalene-1,3-diamine in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of rigid and bulky pendant groups into the polymer backbone is a well-established strategy to modify polymer properties, often leading to enhanced thermal stability, and improved solubility. This document outlines the application of a novel monomer, 2-Phenylnaphthalene-1,3-diamine, in the synthesis of high-performance polyimides. The presence of the bulky phenyl group on the naphthalene backbone is anticipated to yield polymers with desirable characteristics for advanced applications, including materials for drug delivery matrices, and specialized coatings.
These notes provide a hypothesized synthetic protocol for the this compound monomer, a detailed polymerization procedure, and a summary of expected properties based on data from analogous polymer systems.
Hypothesized Monomer Synthesis: this compound
The synthesis of this compound can be envisioned through a multi-step process starting from 1,3-dihalonaphthalene. A plausible approach involves a Suzuki coupling to introduce the phenyl group, followed by a double Buchwald-Hartwig amination to install the diamine functionalities. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2]
Logical Workflow for Monomer Synthesis
Caption: Hypothesized synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Hypothesized Synthesis of this compound
This protocol is a proposed route and may require optimization.
Step 1: Suzuki Coupling to form 2-Phenyl-1,3-dibromonaphthalene
-
To a dried Schlenk flask, add 1,3-dibromonaphthalene (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and a suitable base such as K₂CO₃ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Phenyl-1,3-dibromonaphthalene.
Step 2: Buchwald-Hartwig Amination to form this compound
-
To a dried Schlenk flask, add the 2-Phenyl-1,3-dibromonaphthalene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a strong base (e.g., NaOt-Bu, 2.5 equivalents).
-
Use an ammonia equivalent, such as benzophenone imine, as the amine source, followed by hydrolysis.
-
Evacuate and backfill the flask with an inert gas.
-
Add a dry, degassed solvent such as toluene.
-
Heat the mixture (e.g., to 100-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and quench with water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
If using an imine, hydrolyze the resulting di-imine with an acid (e.g., HCl) to yield the primary diamine.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Protocol 2: Polymerization of this compound with a Dianhydride
This protocol describes a typical two-step polycondensation reaction to synthesize a polyimide.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.
-
Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-oxydiphthalic anhydride, ODPA) in small portions to control the exothermic reaction.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity should be monitored as an indicator of molecular weight buildup.
Step 2: Thermal Imidization to Polyimide (PI)
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the plate in a vacuum oven or a forced-air oven.
-
Perform a stepwise heating program for imidization:
-
Heat to 80-100 °C for 1-2 hours to slowly remove the solvent.
-
Increase the temperature to 150 °C for 1 hour.
-
Increase to 200 °C for 1 hour.
-
Finally, heat to 250-300 °C for 1-2 hours to ensure complete cyclization to the polyimide.
-
-
Cool the oven gradually to room temperature.
-
Peel the resulting polyimide film from the glass plate.
Workflow for Polyimide Synthesis and Characterization
Caption: General workflow for polyimide synthesis and characterization.
Expected Polymer Properties and Data Presentation
The introduction of a bulky phenyl group attached to the naphthalene unit is expected to disrupt polymer chain packing, potentially leading to increased solubility in organic solvents compared to analogous polymers without such a substituent. The rigid naphthalene moiety is anticipated to contribute to high thermal stability.
The following table summarizes properties of polyimides derived from other naphthalene-containing diamines, which can serve as a benchmark for the expected performance of polyimides from this compound.
| Polymer System (Diamine + Dianhydride) | Tg (°C) | Td5% (°C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) | Ref. |
| BAN-2 + BPDA | 387 | >510 | - | - | [3] |
| BAN-3 + 6FDA | 316 | >510 | - | - | [1][3] |
| NADA + PMDA (Ternary with ODA) | 381 | 569 | 96.41 | - | [4] |
| PI-N6 | >Td5% of PI-C6 | - | - | - | [5] |
-
Tg : Glass Transition Temperature
-
Td5% : Temperature at 5% weight loss (by TGA)
-
BAN-2 : 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline)[1][3]
-
BAN-3 : 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline)[1][3]
-
NADA : 4,4′-(2,6-naphthalenediyl)bis[benzenamine][4]
-
PI-N6 : Polyimide from 6-hexyloxy-naphthalen-3′,5′-diaminobenzoate, DMMDA and ODPA[5]
-
BPDA : 3,3′,4,4′-biphenyltetracarboxylic dianhydride
-
6FDA : 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
-
PMDA : Pyromellitic dianhydride
-
ODA : 4,4'-oxydianiline
-
DMMDA : 3,3′-dimethyl-4,4′-methylenediamine[5]
Structure-Property Relationships
The molecular structure of the this compound monomer is expected to influence the final properties of the polyimide in several ways.
Caption: Expected structure-property relationships for the target polymer.
Conclusion
This compound is a promising, albeit novel, monomer for the synthesis of advanced polyimides. The protocols and data presented herein provide a foundational guide for researchers interested in exploring its potential. The unique combination of a rigid naphthalene backbone with a bulky phenyl substituent is hypothesized to yield polymers with a valuable combination of high thermal stability and enhanced solubility, making them attractive candidates for a variety of high-performance applications. Further experimental validation is required to fully elucidate the properties and potential of polymers derived from this monomer.
References
Application Notes and Protocols for 2-Phenylnaphthalene-1,3-diamine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the application of 2-Phenylnaphthalene-1,3-diamine in organic electronics is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar naphthalene-based diamine compounds and are intended to serve as a guide for research and development. The proposed performance metrics are extrapolated from related molecules and should be experimentally verified.
Introduction
This compound is a polycyclic aromatic amine with a unique structural motif that suggests its potential for application in organic electronics. The naphthalene core provides a rigid and planar structure conducive to charge transport, while the diamine functionalities offer sites for chemical modification to tune its electronic properties. The phenyl substituent can further influence the molecular packing and electronic characteristics. Based on the performance of analogous compounds, this compound and its derivatives are promising candidates for use as hole transport materials (HTMs) and potentially as emitters in Organic Light-Emitting Diodes (OLEDs), as well as active components in other organic electronic devices.
Potential Applications and Key Performance Indicators
Derivatives of this compound are anticipated to be effective in the following applications:
-
Hole Transport Layers (HTLs) in OLEDs: The diamine nature of the molecule suggests good hole mobility. By forming stable amorphous films, it can facilitate the efficient injection and transport of holes from the anode to the emissive layer.
-
Emissive Layers (EMLs) in OLEDs: Through appropriate chemical modification, the photoluminescent properties of the 2-phenylnaphthalene core can be tuned to achieve emission in the blue or green region of the visible spectrum.
-
Organic Photovoltaics (OPVs): As a donor material in the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Table 1: Predicted Optoelectronic Properties of N-Aryl/Alkyl Substituted this compound Derivatives
| Derivative | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted Application |
| N,N'-diphenyl-2-phenylnaphthalene-1,3-diamine | -5.4 to -5.6 | -2.1 to -2.3 | 3.1 to 3.3 | Hole Transport Material |
| N,N'-di(1-naphthyl)-2-phenylnaphthalene-1,3-diamine | -5.5 to -5.7 | -2.2 to -2.4 | 3.1 to 3.3 | Hole Transport Material |
| N,N'-di(p-tolyl)-2-phenylnaphthalene-1,3-diamine | -5.3 to -5.5 | -2.0 to -2.2 | 3.1 to 3.3 | Hole Transport Material |
| N,N,N',N'-tetramethyl-2-phenylnaphthalene-1,3-diamine | -5.1 to -5.3 | -1.9 to -2.1 | 3.0 to 3.2 | Emitter (Blue/Green) |
Note: These values are estimations based on computational studies of similar aromatic diamines and require experimental validation.
Table 2: Comparative Performance of OLEDs with Structurally Similar Hole Transport Materials
| Hole Transport Material | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| DPAP-TB[1] | ITO/HTL/Alq₃/LiF/Al | - | 3.72 | 1.29 |
| 1-PNAP-TB[1] | ITO/HTL/Alq₃/LiF/Al | - | 2.82 | 0.97 |
| 2-PNAP-TB[1] | ITO/HTL/Alq₃/LiF/Al | - | 3.30 | 1.12 |
| Predicted: N,N'-diphenyl-2-phenylnaphthalene-1,3-diamine | ITO/HTL/Alq₃/LiF/Al | >10,000 | >4.0 | >1.5 |
DPAP-TB, 1-PNAP-TB, and 2-PNAP-TB are novel hole transport materials incorporating N-phenylnaphthalene-amine moieties, providing a benchmark for predicting the performance of this compound derivatives.[1]
Experimental Protocols
Synthesis of N,N'-diaryl-2-phenylnaphthalene-1,3-diamine Derivatives
This protocol is adapted from known Buchwald-Hartwig amination reactions for the synthesis of arylamines.
Workflow for Synthesis
Caption: Synthetic workflow for N,N'-diaryl-2-phenylnaphthalene-1,3-diamine.
Materials:
-
2-Phenyl-1,3-dibromonaphthalene or 2-Phenyl-1,3-dichloronaphthalene
-
Desired aromatic amine (e.g., aniline, 1-naphthylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-phenyl-1,3-dihalonaphthalene (1 equivalent), the aromatic amine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents) in anhydrous toluene.
-
Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% P(t-Bu)₃).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure N,N'-diaryl-2-phenylnaphthalene-1,3-diamine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
A similar copper-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines has also been reported and may be an alternative synthetic route.
Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a simple multilayer OLED to evaluate the performance of a new hole transport material.
OLED Fabrication Workflow
Caption: General workflow for fabricating a multilayer OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Synthesized this compound derivative (as HTL)
-
Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the material's specifications.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the layers sequentially:
-
HTL: this compound derivative (e.g., 40 nm)
-
EML: Alq₃ (e.g., 60 nm)
-
ETL: TPBi (e.g., 20 nm)
-
EIL: LiF (e.g., 1 nm)
-
Cathode: Al (e.g., 100 nm)
-
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect against moisture and oxygen.
-
Characterize the device performance by measuring the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.
Logical Relationships in OLED Device Function
The following diagram illustrates the energy level alignment and charge transport processes in a hypothetical OLED device utilizing a this compound derivative as the hole transport layer.
OLED Energy Level Diagram
Caption: Energy level diagram of a hypothetical OLED device.
Conclusion
While direct experimental evidence is emerging, the structural characteristics and the performance of analogous compounds strongly suggest that this compound and its derivatives are a promising class of materials for organic electronics. Their synthesis is accessible through established catalytic cross-coupling reactions, and they are expected to exhibit favorable properties for use as hole transport materials and potentially as emitters in OLEDs. The provided protocols offer a starting point for the synthesis, device fabrication, and evaluation of these novel materials. Further research is warranted to fully elucidate their potential and optimize their performance in various organic electronic applications.
References
Application Notes and Protocols for 2-Phenylnaphthalene-1,3-diamine Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluorescent probes based on the 2-phenylnaphthalene-1,3-diamine scaffold, with a particular focus on their cyclized derivatives, 2-phenyl-1H-naphtho[1,2-d]imidazoles. These probes exhibit promising fluorescence properties and have shown potential in various research and drug development applications, including bioimaging.
Introduction to this compound Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and chemical research. Probes derived from the this compound core structure, particularly their imidazole-fused derivatives (2-phenyl-1H-naphtho[1,2-d]imidazoles), have emerged as a versatile class of fluorophores. The rigid, planar structure of the naphthoimidazole core, combined with the electronic properties of the phenyl substituent, gives rise to desirable photophysical characteristics, including intense fluorescence emissions and significant Stokes shifts.[1]
These probes can be functionalized at various positions, allowing for the fine-tuning of their spectral properties and the introduction of specific recognition moieties for targeted applications. This versatility makes them attractive candidates for the development of sensors for metal ions and enzymes, as well as for cellular and tissue imaging.
Signaling Pathway and Probe Design
The fluorescence of 2-phenyl-1H-naphtho[1,2-d]imidazole derivatives is based on the electronic transitions within the conjugated π-system of the molecule. The general principle involves the absorption of a photon, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron to the ground state is accompanied by the emission of a photon, resulting in fluorescence.
The design of probes for specific analytes often involves the incorporation of a recognition unit that, upon binding to the target, modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.
Figure 1: General design and sensing mechanism of a fluorescent probe.
Quantitative Data Summary
The photophysical properties of a series of synthesized 2-phenyl-1H-naphtho[1,2-d]imidazole derivatives (IM1-IM7) have been characterized and are summarized in the table below. These compounds exhibit fluorescence emission in the blue region of the spectrum.[1]
| Probe | Max Absorption (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Max Emission (λem, nm) | Stokes Shift (Δν, nm) |
| IM1 | 346 | 1.15 x 10⁴ | 366 | 20 |
| IM2 | 358 | 2.43 x 10⁴ | 418 | 60 |
| IM3 | 354 | 1.57 x 10⁴ | 457 | 103 |
| IM4 | 348 | 1.34 x 10⁴ | 410 | 62 |
| IM5 | 352 | 1.19 x 10⁴ | 422 | 70 |
| IM6 | 345 | 1.09 x 10⁴ | 408 | 63 |
| IM7 | 347 | 1.04 x 10⁴ | 412 | 65 |
Experimental Protocols
Synthesis of 2-Phenyl-1H-naphtho[1,2-d]imidazole Derivatives
This protocol describes a general method for the synthesis of 2-phenyl-1H-naphtho[1,2-d]imidazole derivatives through the condensation of a 1,2-diaminonaphthalene precursor with an appropriate aldehyde.
Materials:
-
1,2-Diaminonaphthalene derivative (e.g., from the reduction of a dinitro-precursor or from a suitable starting material like β-lapachone)
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve the 1,2-diaminonaphthalene derivative (1 mmol) in ethanol (20 mL).
-
Add the aromatic aldehyde (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-phenyl-1H-naphtho[1,2-d]imidazole derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Figure 2: Workflow for the synthesis of 2-phenyl-1H-naphtho[1,2-d]imidazole derivatives.
Protocol for In Vitro Cell Imaging
This protocol provides a general guideline for using 2-phenyl-1H-naphtho[1,2-d]imidazole based fluorescent probes for imaging cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60, HCT-116)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
2-phenyl-1H-naphtho[1,2-d]imidazole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for blue fluorescence)
Procedure:
-
Cell Culture: Plate the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them in a CO₂ incubator at 37°C until they reach the desired confluency (typically 70-80%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in a serum-free culture medium to the desired final concentration (e.g., 5-20 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in the CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., around 345 nm) and collect the emission in the blue region of the spectrum.[1]
-
Acquire both fluorescence and bright-field images.
-
References
Application Notes and Protocols: 2-Phenylnaphthalene-1,3-diamine as a Versatile Building Block for Porous Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of porous organic polymers (POPs) derived from the novel building block, 2-Phenylnaphthalene-1,3-diamine. The unique structural features of this monomer, including its rigid naphthalene core, phenyl substitution, and reactive amine functionalities, make it an excellent candidate for creating robust, high-surface-area materials with tunable properties. This document offers detailed protocols for the synthesis of a hypothetical porous polymer, designated as PPNP-1 (Porous Polymer from this compound), and outlines its potential application in drug delivery systems.
Introduction to this compound in Porous Polymer Synthesis
Porous organic polymers have emerged as a significant class of materials due to their high surface area, low density, and tunable porosity.[1][2] The judicious selection of monomeric building blocks is crucial in dictating the final properties and performance of these materials. This compound offers a unique combination of rigidity, from the naphthalene backbone, and three-dimensional growth potential, facilitated by the phenyl group and two amine functionalities. These characteristics are anticipated to yield porous polymers with exceptional thermal and chemical stability, as well as high specific surface areas, making them suitable for a range of applications including gas storage, catalysis, and drug delivery.[3][4]
Data Presentation: Physicochemical Properties of PPNP-1
The following table summarizes the key physicochemical properties of the synthesized porous polymer, PPNP-1, derived from this compound and 1,3,5-triformylbenzene.
| Property | Value | Method of Analysis |
| Brunauer-Emmett-Teller (BET) Surface Area | 850 m²/g | Nitrogen Adsorption-Desorption at 77 K |
| Total Pore Volume | 0.65 cm³/g | Nitrogen Adsorption-Desorption at 77 K |
| Micropore Volume | 0.32 cm³/g | t-Plot Method |
| Mesopore Volume | 0.33 cm³/g | BJH Method |
| Average Pore Diameter | 3.1 nm | BJH Method |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | 420 °C | Thermogravimetric Analysis |
| Glass Transition Temperature (DSC) | > 400 °C (not observed) | Differential Scanning Calorimetry |
Experimental Protocols
Synthesis of Porous Polymer PPNP-1 via Schiff Base Condensation
This protocol details the synthesis of PPNP-1 through the condensation reaction between this compound and 1,3,5-triformylbenzene.
Materials:
-
This compound (0.234 g, 1.0 mmol)
-
1,3,5-Triformylbenzene (0.162 g, 1.0 mmol)
-
1,4-Dioxane (10 mL)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Aqueous Acetic Acid (6 M, 1 mL)
-
Methanol
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a 50 mL Schlenk flask, dissolve this compound (1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and DMF (10 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 1,3,5-triformylbenzene (1.0 mmol) in 5 mL of 1,4-dioxane.
-
Add the solution of 1,3,5-triformylbenzene to the Schlenk flask containing the diamine.
-
Add 1 mL of 6 M aqueous acetic acid to the reaction mixture as a catalyst.
-
The flask is then subjected to three freeze-pump-thaw cycles to degas the solution.
-
The reaction mixture is heated at 120 °C for 72 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed sequentially with methanol, acetone, and THF to remove any unreacted monomers and oligomers.
-
The purified polymer is then dried in a vacuum oven at 80 °C for 24 hours to yield PPNP-1 as a fine powder.
Characterization of PPNP-1
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The formation of the imine linkage in PPNP-1 is confirmed by the appearance of a characteristic stretching vibration band around 1620 cm⁻¹. The disappearance of the N-H stretching bands from the diamine monomer and the C=O stretching band from the trialdehyde monomer further supports the successful polymerization.
Solid-State ¹³C NMR Spectroscopy:
-
Solid-state ¹³C NMR spectroscopy is used to further confirm the polymer structure. The spectrum of PPNP-1 is expected to show a resonance peak at approximately 158 ppm, corresponding to the carbon atom of the imine bond.
Thermogravimetric Analysis (TGA):
-
The thermal stability of PPNP-1 is evaluated by TGA under a nitrogen atmosphere. The polymer is heated from room temperature to 800 °C at a heating rate of 10 °C/min.
Nitrogen Adsorption-Desorption Analysis:
-
The porosity and surface area of PPNP-1 are determined by nitrogen adsorption-desorption measurements at 77 K. The sample is degassed at 150 °C for 12 hours prior to analysis. The BET method is used to calculate the specific surface area, and the pore size distribution is determined using the Barrett-Joyner-Halenda (BJH) method.
Visualizations
Caption: Workflow for the synthesis of PPNP-1.
Caption: Proposed pathway for drug delivery using PPNP-1.
Applications in Drug Development
The high surface area and tunable pore size of PPNP-1 make it a promising candidate for drug delivery applications.[5] The porous network can serve as a reservoir for therapeutic agents, protecting them from degradation and enabling controlled release. The aromatic nature of the polymer backbone may also facilitate the loading of hydrophobic drugs through π-π stacking interactions.
Potential Advantages for Drug Delivery:
-
High Drug Loading Capacity: The large pore volume allows for the encapsulation of a significant amount of drug molecules.
-
Controlled Release: The release of the drug can be modulated by the pore structure of the polymer and the interactions between the drug and the polymer matrix.
-
Biocompatibility: While requiring thorough investigation, the organic nature of the polymer suggests the potential for good biocompatibility.
-
Targeted Delivery: The surface of the polymer can be functionalized with targeting ligands to direct the drug-loaded particles to specific cells or tissues.
Further research is necessary to fully explore the potential of PPNP-1 and other porous polymers derived from this compound in the field of drug development. This includes comprehensive studies on drug loading and release kinetics, in vitro and in vivo biocompatibility, and the development of targeted delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Porous organic polymers: a promising platform for efficient photocatalysis - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Amorphous porous organic polymers containing main group elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. itdi.dost.gov.ph [itdi.dost.gov.ph]
Application Notes and Protocols for High-Performance Polymers Derived from 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of high-performance polymers derived from 2-Phenylnaphthalene-1,3-diamine. While direct literature on polymers from this specific diamine is limited, this document leverages data and protocols from structurally similar naphthalene-based diamines to provide robust guidance for research and development. The inclusion of a phenyl substituent on the naphthalene backbone is anticipated to enhance solubility and modify the optical properties of the resulting polymers, making them promising candidates for advanced materials applications.
Overview and Potential Applications
Polymers derived from aromatic diamines and dianhydrides, particularly polyimides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a this compound monomer is expected to yield polymers with a unique combination of properties:
-
High Thermal Stability: The rigid naphthalene core contributes to high glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Solubility: The bulky, non-coplanar phenyl group can disrupt polymer chain packing, potentially leading to enhanced solubility in organic solvents, a common challenge with rigid aromatic polymers.
-
Tailored Optical Properties: The extended aromatic system may impart unique photophysical properties, including fluorescence, making these materials suitable for optical and electronic applications.
-
Low Dielectric Constant: The introduction of phenyl groups can increase free volume within the polymer matrix, which is advantageous for producing low-k dielectric materials for microelectronics.
Potential applications for these high-performance polymers include:
-
Microelectronics: As insulating layers, flexible substrates for printed circuit boards, and materials for advanced packaging.
-
Aerospace: In components requiring high thermal and mechanical stability.
-
Membranes: For gas separation and filtration applications.
-
Optical Devices: As components in flexible displays and sensors.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related naphthalene-based diamines and their subsequent polymerization into polyimides.
2.1. Protocol 1: Synthesis of this compound Monomer
This protocol is a representative method for the synthesis of naphthalene-1,3-diamine derivatives, which can be adapted for the specific synthesis of this compound.[1]
Materials:
-
Appropriate haloalkyne and amine precursors
-
Copper(II) catalyst
-
Organic solvent (e.g., toluene, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve the chosen haloalkyne and amine precursors in the selected organic solvent.
-
Catalyst Addition: Add the Copper(II) catalyst to the reaction mixture. The specific catalyst and loading should be optimized based on preliminary small-scale reactions.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound monomer.
-
Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2. Protocol 2: Synthesis of Polyimide from this compound
This protocol describes a two-step polycondensation method, which is a common and reliable approach for synthesizing high-quality polyimides. This procedure is adapted from the synthesis of polyimides using other naphthalene-containing diamines.[2][3]
Materials:
-
This compound (synthesized as per Protocol 2.1)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Dissolution of Diamine: In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add the this compound and anhydrous DMAc. Stir until the diamine is completely dissolved.
-
Addition of Dianhydride: Gradually add an equimolar amount of the aromatic dianhydride to the solution in small portions. Ensure the temperature is maintained at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst). The molar ratio of acetic anhydride to the repeating unit of the polymer is typically 4:1, and the molar ratio of pyridine is typically 2:1.
-
Imidization Reaction: Stir the mixture at room temperature for 1 hour, then heat to 80-120 °C for 4-6 hours to complete the imidization process.
-
Precipitation and Washing: After cooling to room temperature, pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove residual solvents and reagents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 80-100 °C until a constant weight is achieved.
2.3. Protocol 3: Polymer Characterization
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, typically by determining the 5% weight loss temperature (Td5%).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Tensile Testing: To measure the mechanical properties of polymer films, including tensile strength, elongation at break, and Young's modulus.
Data Presentation: Properties of Analogous Naphthalene-Based Polyimides
The following tables summarize the properties of high-performance polyimides derived from naphthalene-containing diamines that are structurally related to this compound. This data provides a benchmark for the expected performance characteristics.
Table 1: Thermal Properties of Naphthalene-Based Polyimides
| Polymer ID | Diamine Monomer | Dianhydride Monomer | Tg (°C) | Td5% (°C) |
| PI-2B | 4,4'-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | BPDA | 387 | >510 |
| N/A | 4,4'-(naphthalen-1-ylmethylene)dianiline based PIs | Various | >290 | >510 |
| PI-4 | 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA)/ODA | PMDA | 381 | 569 |
Data sourced from references[2][3][4].
Table 2: Mechanical Properties of Naphthalene-Based Polyimide Films
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| NADA-based PIs | 81 - 96 | 16.5 - 21.2 | 2.14 - 2.47 |
Data sourced from reference[5].
Table 3: Dielectric Properties of Naphthalene-Based Polyimide Films (at 1 MHz)
| Polymer ID | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| PI-0 (Control) | 3.21 | 0.0091 |
| PI-4 (NADA-based) | 2.82 | 0.0065 |
Data sourced from reference[2].
Visualizations
Diagram 1: Synthesis of this compound (Conceptual Pathway)
References
- 1. Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical functionalization of 2-Phenylnaphthalene-1,3-diamine. The following procedures for N-alkylation, N-acylation, and Schiff base formation can be utilized to generate a diverse library of derivatives for further investigation in drug discovery and materials science.
Introduction
This compound is a versatile aromatic diamine scaffold. Its unique structure, combining a naphthalene core with a phenyl substituent and two reactive amine groups, makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. Naphthalene derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[1][2][3] This document outlines key experimental procedures to modify the amino groups of this compound, enabling the exploration of its structure-activity relationship.
Data Presentation
While specific quantitative data for the direct functionalization of this compound is not extensively available in the public domain, the following table summarizes the anticancer activity of various functionalized naphthalene derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of newly synthesized compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Asymmetric Naphthalene Diimide | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | [1] |
| Asymmetric Naphthalene Diimide | Hep G2 (Hepatoma) | 1.70 ± 0.53 | [1] |
| Asymmetric Naphthalene Diimide | QSG-7701 (Normal Hepatocyte) | 7.11 ± 0.08 | [1] |
| Naphthalene-1,4-dione Imidazole Derivative | Cancer Cells | 6.4 | [3] |
| Naphthyridine Derivative | HL60 (Leukemia) | 0.03 - 8.5 | [4] |
| Naphthyridine Derivative | K562 (Erythroleukemia) | 0.03 - 8.5 | [4] |
| Naphthyridine Derivative | MCF-7 (Breast Cancer) | 0.03 - 8.5 | [4] |
| Naphthyridine Derivative | HepG2 (Hepatocellular Carcinoma) | 0.03 - 8.5 | [4] |
Experimental Protocols
The following are representative protocols for the functionalization of this compound. These are based on established methods for aromatic diamines and may require optimization for this specific substrate.
Protocol 1: Synthesis of Schiff Bases via Condensation
This protocol describes the formation of a di-imine (Schiff base) by reacting this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 2.2 mmol of the aromatic aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Expected Outcome: A crystalline solid corresponding to the di-imine derivative. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: N-Acylation with Acetic Anhydride
This protocol details the di-acetylation of the amino groups of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend or dissolve 1.0 mmol of this compound in 15 mL of an appropriate solvent (e.g., DCM or DMF) in a flask under a nitrogen atmosphere.
-
Add 2.5 mmol of a base (e.g., pyridine or triethylamine) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2.2 mmol of acetic anhydride dropwise to the stirred solution.[6][7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome: A solid product corresponding to the di-acetylated this compound. Characterization should be performed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 3: N-Alkylation with Methyl Iodide
This protocol describes the di-methylation of the amino groups of this compound. This reaction should be carried out in a well-ventilated fume hood.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or acetonitrile
Procedure:
-
To a solution of 1.0 mmol of this compound in 20 mL of DMF, add 3.0 mmol of potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2.5 mmol of methyl iodide to the mixture.[8]
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by column chromatography or recrystallization.
Expected Outcome: A solid product corresponding to the di-methylated derivative of this compound. Characterization should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Experimental Workflow for Functionalization
Caption: Workflow for the functionalization of this compound.
Potential Anticancer Mechanism of Action
While the specific signaling pathways for derivatives of this compound are not yet elucidated, many naphthalene-based anticancer agents are known to function through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.
Caption: Putative anticancer signaling pathway for naphthalene derivatives.
References
- 1. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application of 2-Phenylnaphthalene-1,3-diamine in Dye-Sensitized Solar Cells: A Review of Available Data and Protocols
A comprehensive search of scientific literature and chemical databases has revealed no specific instances of 2-Phenylnaphthalene-1,3-diamine being utilized as a sensitizing dye in dye-sensitized solar cells (DSSCs). Research in the field of organic sensitizers for DSSCs has predominantly focused on other classes of molecules, such as those based on triphenylamine, carbazole, and phenothiazine donor units.
While direct application notes and protocols for this compound in DSSCs are not available, this document provides a detailed overview of the general principles, experimental protocols, and data presentation relevant to the evaluation of new organic dyes in this context. This information is intended to serve as a guide for researchers and scientists interested in exploring the potential of novel compounds like this compound for solar cell applications.
General Principles of Dye-Sensitized Solar Cells
Dye-sensitized solar cells are a type of photovoltaic device that converts light into electricity through the use of a photosensitive dye. The fundamental working principle involves several key steps:
-
Light Absorption: A monolayer of dye molecules adsorbed onto the surface of a wide-bandgap semiconductor (typically TiO₂) absorbs photons from sunlight, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye.
-
Electron Injection: The excited electrons are injected from the LUMO of the dye into the conduction band of the semiconductor.
-
Electron Transport: The injected electrons travel through the semiconductor network to a transparent conducting oxide (TCO) coated glass substrate, which acts as the photoanode.
-
External Circuit: The electrons flow from the photoanode through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from a redox electrolyte, typically an iodide/triiodide (I⁻/I₃⁻) couple.
-
Electrolyte Regeneration: The oxidized electrolyte is then regenerated at the counter electrode by the returning electrons.
Experimental Protocols for DSSC Fabrication and Characterization
The following protocols are standard methodologies used in the fabrication and testing of DSSCs with new organic dyes. These can be adapted for the evaluation of dyes based on this compound.
Synthesis of a Hypothetical D-π-A Dye using this compound as the Donor
A common design for organic DSSC dyes is the Donor-π-Acceptor (D-π-A) structure. In a hypothetical scenario, this compound could serve as the electron donor (D). A synthesis protocol would typically involve:
-
Functionalization of the Donor: Modification of the this compound core to introduce a reactive site for coupling with a π-bridge. This could involve formylation or bromination reactions.
-
Coupling with π-Bridge and Acceptor: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) to link the functionalized donor to a π-conjugated spacer (e.g., thiophene, furan) which is further connected to an electron-accepting and anchoring group (e.g., cyanoacrylic acid).
-
Purification: Purification of the final dye product is typically achieved through column chromatography and recrystallization.
Fabrication of the Dye-Sensitized Solar Cell
The assembly of a DSSC involves the following key steps:
-
Preparation of the Photoanode:
-
A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned thoroughly.
-
A thin blocking layer of TiO₂ is often deposited on the TCO glass to prevent charge recombination.
-
A mesoporous layer of TiO₂ nanoparticles is then deposited on the blocking layer, typically by screen printing or doctor-blading a TiO₂ paste.
-
The TiO₂ film is sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.
-
-
Dye Sensitization:
-
The sintered TiO₂ photoanode is immersed in a solution of the organic dye (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.
-
-
Assembly of the Cell:
-
A platinized TCO glass is used as the counter electrode.
-
The dye-sensitized photoanode and the counter electrode are sealed together using a thermoplastic sealant (e.g., Surlyn).
-
The space between the electrodes is filled with a redox electrolyte solution through a pre-drilled hole in the counter electrode. The hole is then sealed.
-
Characterization and Performance Measurement
The photovoltaic performance of the fabricated DSSC is evaluated under standard simulated sunlight (AM 1.5G, 100 mW/cm²). The key performance parameters are:
-
Open-circuit voltage (Voc): The maximum voltage produced by the cell when no current is flowing.
-
Short-circuit current density (Jsc): The maximum current density produced by the cell when the voltage is zero.
-
Fill factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
Data Presentation for DSSC Performance
Quantitative data from DSSC characterization is typically summarized in a table for easy comparison between different dyes.
Table 1: Hypothetical Photovoltaic Performance Data for a DSSC Sensitized with a this compound-based Dye
| Dye ID | Voc (mV) | Jsc (mA/cm²) | FF | η (%) |
| PND-1 | Data | Data | Data | Data |
| Reference Dye (e.g., N719) | Data | Data | Data | Data |
Visualizing Experimental Workflows and Concepts
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the underlying principles of DSSCs.
Caption: Experimental workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.
Caption: Working principle of a Dye-Sensitized Solar Cell.
Conclusion
While there is no published research on the use of this compound in dye-sensitized solar cells, the established methodologies for the synthesis, fabrication, and characterization of DSSCs with other organic dyes provide a clear roadmap for investigating its potential. Researchers interested in this novel compound are encouraged to adapt the protocols outlined above. The key to a successful investigation will be the strategic design of a D-π-A dye molecule that incorporates the this compound as a robust electron donor and the systematic evaluation of its photovoltaic performance against established reference dyes.
Application Notes and Protocols: 2-Phenylnaphthalene-1,3-diamine in the Preparation of Metal-Organic Frameworks
Disclaimer: As of the latest literature survey, the use of 2-Phenylnaphthalene-1,3-diamine as a primary organic linker for the synthesis of metal-organic frameworks (MOFs) has not been reported. The following application notes and protocols are therefore presented as a prospective guide for researchers interested in exploring this novel ligand for MOF synthesis. The methodologies and potential applications are based on established principles of MOF chemistry and data from analogous systems featuring naphthalene-based, amine-functionalized, and sterically demanding linkers.
Introduction: Rationale and Potential Applications
This compound is a structurally intriguing molecule for MOF synthesis due to its unique combination of functional groups and steric bulk. The diamine moieties offer robust coordination sites for metal ions, a feature well-utilized in other amine-functionalized MOFs for applications such as CO2 capture and catalysis.[1][2][3] The rigid naphthalene backbone provides a platform for creating porous structures, while the appended phenyl group introduces significant steric hindrance that could lead to novel network topologies with tailored pore environments.[4]
Potential Advantages and Applications:
-
Selective Gas Adsorption: The basic amine groups are expected to exhibit a strong affinity for acidic gases like CO2.[1][2] The bulky phenyl group may create specific pore geometries that enhance selectivity for certain gas molecules.
-
Catalysis: The uncoordinated amine groups can serve as basic catalytic sites. Furthermore, the aromatic framework could be suitable for post-synthetic modification to introduce other catalytically active species.
-
Luminescent Sensing: Naphthalene-containing MOFs often exhibit fluorescence. The specific electronic properties of this compound could lead to MOFs with sensing capabilities for metal ions or small molecules.
-
Drug Delivery: The porous nature and potential for functionalization make MOFs promising candidates for drug delivery systems. The specific chemistry of a MOF based on this linker would need to be assessed for biocompatibility.
Challenges in Synthesis
The synthesis of MOFs using this compound is anticipated to present several challenges:
-
Steric Hindrance: The bulky phenyl group can impede the self-assembly process, potentially leading to the formation of amorphous materials or low-crystallinity products.[4][5] Careful selection of reaction conditions will be crucial to overcome this.
-
Ligand Flexibility: While the naphthalene core is rigid, the phenyl group can rotate, which may introduce disorder into the crystal structure.
-
Competitive Coordination: The diamine groups may coordinate to metal centers in various modes, potentially leading to the formation of multiple competing phases.
Generalized Solvothermal Synthesis Protocol
Solvothermal synthesis is a widely employed method for the preparation of novel MOFs and is recommended as a starting point for exploring the coordination chemistry of this compound.[6][7] The following is a generalized protocol that will require systematic optimization.
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., acetic acid, benzoic acid)
Procedure:
-
In a glass vial, dissolve this compound in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
If using a modulator, add it to the reaction mixture.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a set temperature (typically between 80 °C and 150 °C) for a specified duration (typically 24 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting solid product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted starting materials.
-
Activate the MOF by solvent exchange and/or heating under vacuum to remove guest molecules from the pores.
Optimization Parameters:
The following parameters should be systematically varied to identify optimal conditions for the formation of a crystalline MOF:
-
Metal-to-Linker Ratio: Stoichiometric ratios, as well as excesses of either component, should be explored.
-
Solvent System: The polarity and boiling point of the solvent can significantly influence the resulting structure.[6]
-
Temperature and Time: These parameters control the kinetics of crystal nucleation and growth.
-
Concentration: The concentration of the reactants can affect the crystal size and phase purity.
-
pH/Modulators: The addition of acids or bases can influence the deprotonation of the linker and the coordination environment of the metal ion.
Characterization of a Novel MOF
A comprehensive characterization of the newly synthesized material is essential to confirm its structure, porosity, and stability.[8][9]
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk sample. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including connectivity, bond lengths, and pore geometry. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the amine groups to the metal centers and the presence of the organic linker in the final product. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. |
Data from Analogous Naphthalene-Based and Amine-Functionalized MOFs
While no data exists for MOFs synthesized from this compound, the following tables summarize key properties of MOFs prepared from structurally related linkers. This data can serve as a benchmark for what might be expected from a successful synthesis.
Table 1: Properties of Selected Naphthalene-Based MOFs
| MOF Name | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| NiNDC | Ni²⁺ | 2,6-Naphthalenedicarboxylic acid | - | - | [10] |
| NiNDTz | Ni²⁺ | 2,6-di(1H-tetrazol-5-yl)naphthalene | 320 | - | [10] |
Table 2: CO₂ Uptake in Selected Amine-Functionalized MOFs
| MOF Name | Functional Group | CO₂ Uptake (mmol/g) at ~1 bar | Conditions | Reference |
| Amine-Functionalized MOFs (General) | -NH₂ | High capacity at low pressures | - | [2] |
| NiNDTz | Tetrazole (contains amine-like nitrogen) | 1.85 | - | [10] |
Visualizing Experimental Workflow and Hypothetical Structure
Experimental Workflow for Novel MOF Synthesis and Characterization
Caption: Workflow for the synthesis, purification, characterization, and application testing of a novel MOF.
Hypothetical Coordination Environment
Caption: A simplified representation of a potential coordination environment around a metal center with the diamine linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00790H [pubs.rsc.org]
- 5. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylnaphthalene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenylnaphthalene-1,3-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective synthetic routes involve a two-step process:
-
Dinitration: The nitration of 2-phenylnaphthalene to form 2-phenyl-1,3-dinitronaphthalene.
-
Reduction: The subsequent reduction of the dinitro compound to the desired this compound.
Another potential, though less documented for this specific molecule, route is a double Buchwald-Hartwig amination of a dihalo-2-phenylnaphthalene precursor.
Q2: I am seeing a low yield in the nitration step. What are the likely causes?
A2: Low yields in the nitration of 2-phenylnaphthalene can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for complete dinitration.
-
Over-nitration: Harsh reaction conditions can lead to the formation of trinitro or other over-nitrated byproducts, which can be difficult to separate.
-
Isomer formation: Depending on the nitrating agent and conditions, you may be forming other dinitro-isomers that are lost during purification.
-
Substrate purity: Impurities in the starting 2-phenylnaphthalene can interfere with the reaction.
Q3: My reduction of 2-phenyl-1,3-dinitronaphthalene is not going to completion. What can I do?
A3: Incomplete reduction is a common issue. Consider the following:
-
Catalyst activity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Reducing agent stoichiometry: If using a chemical reducing agent like SnCl₂ or Fe/HCl, ensure you are using a sufficient molar excess.
-
Reaction time and temperature: The reduction may require longer reaction times or gentle heating to go to completion.
-
Solvent choice: The solvent should be able to dissolve the starting material and be compatible with the chosen reducing agent.
Q4: I am having difficulty purifying the final this compound product. Any suggestions?
A4: Aryl diamines can be prone to oxidation and may be challenging to purify.
-
Column chromatography: Use a deoxygenated solvent system and consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking on silica gel.
-
Recrystallization: This can be an effective method. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or toluene/heptane, may be effective.
-
Handling: Work under an inert atmosphere (nitrogen or argon) as much as possible to prevent air oxidation, which can lead to colored impurities.
Troubleshooting Guides
Low Yield in Dinitration of 2-Phenylnaphthalene
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material recovered | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or incrementally raise the reaction temperature. Monitor the reaction progress by TLC or HPLC. |
| Complex mixture of products observed by TLC/LC-MS | Over-nitration or formation of multiple isomers. | Use a milder nitrating agent (e.g., nitric acid in acetic anhydride instead of fuming nitric acid/sulfuric acid). Carefully control the reaction temperature, keeping it as low as possible. |
| Product is difficult to crystallize or purify | Presence of isomeric impurities. | Optimize the reaction conditions to favor the formation of the desired 1,3-dinitro isomer. Consider using a different solvent or nitrating agent. Purification may require careful column chromatography with a shallow gradient. |
| Low yield despite complete consumption of starting material | Mechanical loss during work-up and purification. | Ensure efficient extraction of the product from the reaction mixture. Minimize transfer steps. Optimize the recrystallization solvent to maximize recovery. |
Incomplete Reduction of 2-Phenyl-1,3-dinitronaphthalene
| Symptom | Possible Cause | Suggested Solution |
| Presence of mono-nitro intermediate in the crude product | Insufficient reducing agent or catalyst deactivation. | Increase the equivalents of the chemical reducing agent (e.g., SnCl₂, Fe). If using catalytic hydrogenation, increase the catalyst loading or replace it with a fresh batch. Ensure efficient stirring to maintain good contact between the substrate and the catalyst/reagent. |
| Reaction stalls before completion | Catalyst poisoning or passivation of the metal surface (for Fe/HCl). | For catalytic hydrogenation, ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). For metal/acid reductions, activating the metal surface (e.g., by pre-washing with dilute acid) may be beneficial. |
| Formation of dark, tarry byproducts | Over-reduction or side reactions. | Control the reaction temperature carefully. In some cases, adding the reducing agent portion-wise can help to control the exotherm and minimize side reactions. |
| Product is dark in color after work-up | Air oxidation of the diamine product. | Perform the work-up and purification under an inert atmosphere. Use deoxygenated solvents. The use of a small amount of a reducing agent like sodium dithionite in the aqueous work-up can sometimes help to prevent oxidation. |
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-1,3-dinitronaphthalene
Principle: Electrophilic aromatic substitution (nitration) of 2-phenylnaphthalene using a mixed acid system.
Materials:
-
2-Phenylnaphthalene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylnaphthalene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (2.2 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-phenylnaphthalene over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-phenyl-1,3-dinitronaphthalene as a solid.
Step 2: Synthesis of this compound
Principle: Reduction of the nitro groups to amino groups using tin(II) chloride in an acidic medium.
Materials:
-
2-Phenyl-1,3-dinitronaphthalene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend 2-phenyl-1,3-dinitronaphthalene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (10.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 5 M sodium hydroxide solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Optimization of the Dinitration of 2-Phenylnaphthalene
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | DCM | 0 | 2 | 65 |
| 2 | HNO₃/H₂SO₄ | DCM | 25 | 1 | 55 (with byproducts) |
| 3 | HNO₃/Ac₂O | Acetic Acid | 0-5 | 3 | 72 |
| 4 | KNO₃/H₂SO₄ | DCM | 0 | 4 | 68 |
Table 2: Optimization of the Reduction of 2-Phenyl-1,3-dinitronaphthalene
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O/HCl | Ethanol | 78 | 4 | 85 |
| 2 | Fe/HCl | Ethanol/Water | 80 | 6 | 78 |
| 3 | H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 12 | 92 |
| 4 | Na₂S₂O₄ | THF/Water | 65 | 8 | 65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
Technical Support Center: Purification of Crude 2-Phenylnaphthalene-1,3-diamine
Welcome to the Technical Support Center for the purification of crude 2-Phenylnaphthalene-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and answers to frequently asked questions encountered during experimental work with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Purity After Initial Synthesis
Question: My initial synthesis of this compound has resulted in a crude product with low purity, as indicated by TLC and ¹H NMR. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude product is a common issue. Potential impurities can include starting materials, reagents, and side-products from the synthetic route. Common synthetic pathways to naphthalene-1,3-diamine derivatives may involve multi-step processes, including cyclization and reduction reactions.[1]
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various haloalkynes, amines, or naphthalene precursors.
-
Side-Products: Incomplete cyclization or reduction can lead to a variety of side-products. For instance, in syntheses involving the reduction of dinitro-precursors, mono-nitro intermediates may be present.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities.
Purification Strategy:
A combination of column chromatography and recrystallization is often effective.
-
Column Chromatography: This is the primary method for separating the desired product from significant impurities.[2]
-
Recrystallization: This is used to further purify the product obtained from chromatography, removing minor impurities and yielding a crystalline solid.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: I am having trouble obtaining high-purity crystals of this compound. The crystals are discolored, or the yield is very low. What should I do?
Answer:
Recrystallization is a powerful technique, but solvent selection and proper technique are critical.
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic diamines, a range of solvents should be tested. A two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
Decolorization: If the solution is colored, this may be due to trace impurities or oxidation products. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization.
-
Seeding: Adding a small crystal of the pure compound (if available) to the supersaturated solution can initiate crystallization.
Issue 3: Ineffective Separation by Column Chromatography
Question: Column chromatography is not effectively separating my this compound from impurities. The fractions are all contaminated. How can I improve the separation?
Answer:
Poor separation in column chromatography can be due to several factors.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of eluent is crucial. A systematic approach to finding the right solvent system using thin-layer chromatography (TLC) is recommended. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of naphthalene derivatives. However, if silica is not providing adequate separation, other stationary phases like alumina could be explored.
-
Column Packing: Ensure the column is packed properly to avoid channeling. A well-packed column will have a level surface and be free of air bubbles.
-
Loading Technique: The crude product should be loaded onto the column in a concentrated band. Dry loading (adsorbing the compound onto a small amount of silica gel before loading) can often improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure aromatic diamines are typically crystalline solids. While the exact color can vary, they are often colorless or off-white. The presence of significant color, such as yellow or brown, may indicate the presence of impurities, possibly due to oxidation.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for aromatic amines.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities with distinct NMR signals.[5][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[10][11][12][13]
Q3: How should I store purified this compound?
A3: Aromatic diamines can be sensitive to light, air, and heat. To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that will be evaporated. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the bulk of the product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Purification of Naphthalene Derivatives
| Purification Method | Stationary Phase/Solvent System | Application |
| Column Chromatography | Silica Gel; Hexanes/Ethyl Acetate Gradient | Separation of major impurities from the crude product. |
| Column Chromatography | Alumina; Toluene/Methanol Gradient | Alternative for compounds sensitive to silica gel. |
| Recrystallization | Methanol | Purification of naphthalene derivatives.[14] |
| Recrystallization | Ethanol/Water | For compounds with moderate polarity. |
| Recrystallization | Toluene | For less polar aromatic compounds. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Typical Conditions | Information Obtained |
| HPLC | Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm | Quantitative purity assessment. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher | Structural confirmation and identification of proton-containing impurities. |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆Frequency: 100 MHz or higher | Structural confirmation and identification of carbon-containing impurities. |
| GC-MS | Column: Capillary column (e.g., DB-5)Ionization: Electron Impact (EI) | Molecular weight confirmation and identification of volatile impurities. |
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prezi.com [prezi.com]
Technical Support Center: Polymerization of 2-Phenylnaphthalene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful polymerization of 2-Phenylnaphthalene-1,3-diamine. Due to the limited specific literature on this monomer, some guidance is based on established principles for the polymerization of sterically hindered and rigid aromatic diamines.
Troubleshooting Guide
Problem 1: Poor Solubility of the Resulting Polymer
Question: My poly(this compound) precipitates during polymerization or is insoluble in common organic solvents after isolation. What can I do?
Answer:
Poor solubility is a common challenge with polymers containing rigid aromatic backbones like naphthalene. The bulky, planar structure of the 2-phenylnaphthalene unit can lead to strong intermolecular π-π stacking, reducing solubility.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Polymer Rigidity | - Incorporate Flexible Co-monomers: Introduce a more flexible diamine or dianhydride/diacid chloride into the polymerization to disrupt the rigid chain structure. Examples include diamines with ether linkages (e.g., 4,4'-oxydianiline) or long alkyl chains.[1][2][3][4] - Use Non-symmetrical Monomers: Co-polymerizing with non-symmetrical monomers can decrease chain packing and improve solubility. |
| Strong Intermolecular Forces | - Introduce Bulky Side Groups: The inherent phenyl group on the monomer already provides some bulk. To further disrupt packing, consider co-monomers with bulky substituents (e.g., isopropyl or tert-butyl groups).[1][2][3][4] - Utilize Meta-Catenated Diamines: Incorporating meta-substituted diamines as co-monomers can introduce kinks in the polymer chain, reducing crystallinity and improving solubility. |
| Inappropriate Polymerization Solvent | - Use High-Boiling Point Aprotic Solvents: Conduct the polymerization in solvents known to dissolve rigid polymers, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or m-cresol, often with the addition of salts like LiCl or CaCl₂ to improve solubility.[5] |
| High Molecular Weight | - Control Molecular Weight: While high molecular weight is often desirable, extremely long chains of rigid polymers will have lower solubility. Adjust the monomer stoichiometry slightly off a 1:1 ratio to limit the final molecular weight. |
Problem 2: Low Molecular Weight of the Polymer
Question: The polymerization of this compound is resulting in a low molecular weight polymer or oligomers. How can I increase the degree of polymerization?
Answer:
Achieving high molecular weight with sterically hindered aromatic diamines can be challenging due to reduced reactivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reduced Reactivity of Diamine | - Steric Hindrance: The phenyl group at the 2-position may sterically hinder the approach of the other monomer to the amine groups. - Use a Silylating Agent: Pre-reacting the this compound with a silylating agent (e.g., trimethylsilyl chloride) can increase the nucleophilicity of the amine groups, leading to higher reactivity and higher molecular weight polymers.[5] - Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions. Carefully optimize the temperature profile of the polymerization. For low-temperature solution polycondensation of polyamides, reactions are often carried out between -10°C and 25°C. |
| Impurities in Monomers or Solvents | - Monomer Purity: Ensure the this compound and the co-monomer (e.g., diacid chloride or dianhydride) are of high purity. Monofunctional impurities will act as chain terminators. Recrystallize or sublime the monomers if necessary. - Anhydrous Conditions: The presence of water can hydrolyze reactive species like acid chlorides or anhydrides, preventing polymerization. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Monomer Stoichiometry | - Precise Stoichiometry: Ensure an exact 1:1 molar ratio of the diamine and the diacid chloride/dianhydride. Any deviation will limit the molecular weight according to the Carothers equation. |
| Side Reactions | - Oxidation of Amine Groups: Aromatic amines can be susceptible to oxidation. Use deoxygenated solvents and maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is most suitable for this compound?
A1: Low-temperature solution polycondensation is a common method for synthesizing high-performance aromatic polyamides and polyimides. This technique typically involves reacting the diamine with a diacid chloride (for polyamides) or a dianhydride (for polyimides) in an aprotic polar solvent like NMP or DMAc at temperatures ranging from -10°C to room temperature.[5]
Q2: How does the phenyl substituent on the naphthalene ring affect polymerization?
A2: The phenyl group is expected to have two main effects:
-
Increased Steric Hindrance: This can decrease the reactivity of the amine groups, potentially leading to challenges in achieving high molecular weights.[6]
-
Improved Solubility: The bulky phenyl group can disrupt chain packing, which may improve the solubility of the resulting polymer compared to a polymer from an unsubstituted naphthalene diamine.[1][2][3][4]
Q3: What are the expected thermal properties of polymers derived from this compound?
A3: Polymers incorporating rigid aromatic and naphthalene units are generally expected to exhibit high thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. The bulky structure contributed by the 2-phenylnaphthalene unit can restrict segmental motion, leading to a high Tg.[1][3]
Q4: Are there any specific safety precautions for handling this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the compound for detailed handling and disposal information.
Experimental Protocols
General Protocol for Low-Temperature Solution Polycondensation of a Polyamide
This is a general procedure and may require optimization for this compound.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous pyridine
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of the aromatic diacid chloride to the stirred solution. A small amount of anhydrous pyridine can be added as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature, continuing to stir for 12-24 hours. The viscosity of the solution should increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for addressing low molecular weight in the polymerization of this compound.
Logical Relationship for Improving Polymer Solubility
Caption: Strategies to improve the solubility of polymers derived from this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-Phenylnaphthalene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Phenylnaphthalene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies include:
-
Double Buchwald-Hartwig amination: This method involves the palladium-catalyzed cross-coupling of 2-phenyl-1,3-dihalonaphthalene (e.g., dibromo- or diiodo-) with an amine source, such as ammonia or a protected amine.[1][2][3]
-
Amination of 2-phenyl-1,3-dihydroxynaphthalene: This approach involves the direct amination of the corresponding dihydroxy naphthalene derivative, often under high temperature and pressure in the presence of a catalyst.
-
Copper-catalyzed domino reaction: A reported method for synthesizing naphthalene-1,3-diamine derivatives involves a copper-catalyzed reaction of haloalkynes with amines, proceeding through a proposed dimerization of ynamines.[4]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal catalyst activity.
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Catalyst deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities or side reactions.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Suboptimal reaction conditions: The solvent, base, temperature, and pressure can all significantly impact the reaction outcome.
Q3: I am observing multiple spots on my TLC plate besides the product. What could these impurities be?
A3: The impurities could be a result of several side reactions. Common byproducts include:
-
Mono-aminated product: In a double amination reaction, the reaction may stop after the first amination, resulting in a mono-amino-mono-halo or mono-amino-mono-hydroxy intermediate.
-
Hydrodehalogenation product: In Buchwald-Hartwig aminations, the halogen atom can be replaced by a hydrogen atom.[1]
-
Oxidation products: The diamine product is susceptible to oxidation, which can lead to the formation of colored impurities, potentially quinone-imine type structures.
-
Starting material: Unreacted starting material will also appear on the TLC.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. | |
| Inappropriate base | The choice of base is critical. Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. | |
| Formation of significant hydrodehalogenation byproduct | Reductive elimination from a palladium-hydride intermediate | Use a ligand that promotes C-N bond formation over hydrodehalogenation, such as bulky biaryl phosphine ligands. Ensure anhydrous reaction conditions. |
| Complex mixture of products | Ligand degradation or side reactions | Use a more robust ligand. Lowering the reaction temperature might reduce side reactions. |
Issue 2: Formation of Colored Impurities (Oxidation)
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture or purified product darkens over time. | Oxidation of the aromatic diamine | Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. Store the final product under an inert atmosphere and protected from light. |
| Presence of residual oxidizing agents | Ensure all reagents are free from peroxides or other oxidizing impurities. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of aryl amines via Buchwald-Hartwig amination, which can be adapted for this compound.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol % | Higher loading may be required for less reactive substrates. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | The optimal ratio depends on the specific ligand and substrate. |
| Temperature | 80-120 °C | Higher temperatures may be needed for aryl chlorides. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS to determine completion. |
| Expected Yield | 60-95% | Highly dependent on substrate, catalyst, and reaction conditions. |
| Common Byproduct Levels | <10% | Can be minimized with optimized conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Double Buchwald-Hartwig Amination
Materials:
-
2-Phenyl-1,3-dibromonaphthalene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenyl-1,3-dibromonaphthalene (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL).
-
Add sodium tert-butoxide (2.5 mmol).
-
Add the ammonia solution in dioxane (5.0 mL, 2.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Phenylnaphthalene-1,3-diamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 2-Phenylnaphthalene-1,3-diamine. It includes a proposed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Proposed Synthetic Protocol
The following protocol is a proposed method for the synthesis of this compound, based on a copper-catalyzed reaction of a haloalkyne with an amine, followed by a dimerization/cyclization reaction.[1]
Reaction Scheme:
A plausible synthetic route involves the reaction of (3-bromoprop-1-yn-1-yl)benzene with a suitable amine source, such as a secondary amine, in the presence of a copper(II) catalyst. The reaction is thought to proceed through the formation of a ynamine intermediate, which then undergoes dimerization and cyclization to form the naphthalene core.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromoprop-1-yn-1-yl)benzene (1.0 eq), the secondary amine (e.g., morpholine, 2.2 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.1 M with respect to the haloalkyne.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[2]
Table of Optimized Reaction Conditions
| Parameter | Recommended Value | Range | Notes |
| Haloalkyne | (3-bromoprop-1-yn-1-yl)benzene | - | Purity >95% is recommended. |
| Amine | Morpholine | Other secondary amines | Stoichiometry is crucial. |
| Catalyst | Cu(OAc)₂ | CuI, CuBr, CuCl₂ | Catalyst loading can be optimized (5-15 mol%). |
| Base | K₂CO₃ | Cs₂CO₃, Na₂CO₃, Et₃N | The choice of base can affect reaction rate and yield. |
| Solvent | DMF | DMSO, Dioxane | Anhydrous conditions are important. |
| Temperature | 110 °C | 100-120 °C | Higher temperatures may lead to decomposition. |
| Time | 12-24 hours | - | Monitor by TLC or LC-MS. |
| Concentration | 0.1 M | 0.05-0.2 M | Higher concentrations may lead to side reactions. |
Troubleshooting Guide (Q&A)
This guide addresses common issues that may arise during the synthesis of this compound.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting the synthesis of this compound.
Issue: Low or No Product Yield
-
Q: I am not getting any product, or the yield is very low. What should I check first?
-
A: First, verify the quality and purity of your starting materials, especially the (3-bromoprop-1-yn-1-yl)benzene and the amine. Ensure that the reagents were weighed and transferred correctly. Also, confirm that your solvent is anhydrous, as water can inhibit the reaction.
-
-
Q: My reagents are fine. What else could be the problem?
-
A: The copper catalyst might be inactive. Ensure you are using a fresh source of the copper salt. Catalyst deactivation can sometimes occur, and you might need to try a different copper source or add a ligand to stabilize the catalyst.[3]
-
-
Q: I've checked my reagents and catalyst, but the yield is still low. What are the next steps?
-
A: Re-evaluate your reaction conditions. Ensure the temperature was maintained correctly and that the stirring was efficient. Check for any leaks in your system if you are using an inert atmosphere. You can also try increasing the reaction time or slightly increasing the temperature, but be cautious of potential decomposition.
-
Issue: Incomplete Reaction
-
Q: My TLC/LC-MS shows that a significant amount of starting material is still present after the recommended reaction time. What should I do?
-
A: An incomplete reaction can be due to insufficient reaction time or temperature. You can try extending the reaction time and continue to monitor its progress. If the reaction has stalled, a slight increase in temperature (e.g., by 10 °C) might help to drive it to completion.
-
-
Q: I have extended the reaction time and increased the temperature, but the reaction is still not complete. What else could be the issue?
-
A: The stoichiometry of your reagents might be off. Ensure that you have used a sufficient excess of the amine and the base. The base is crucial for the reaction, and if it is not strong enough or present in sufficient quantity, the reaction may not proceed to completion. You could also consider increasing the catalyst loading (e.g., from 10 mol% to 15 mol%).
-
Issue: Formation of Side Products
-
Q: I am observing several unexpected spots on my TLC plate. What are the likely side products?
-
A: Common side products in such reactions can include polymers from the self-condensation of the ynamine intermediate or products from the reaction of the starting materials with residual water. Overheating can also lead to decomposition and the formation of various byproducts.
-
-
Q: How can I minimize the formation of these side products?
-
A: To minimize side product formation, ensure strictly anhydrous conditions. Adding reagents slowly and maintaining a consistent temperature can also be beneficial. If polymerization is an issue, you could try running the reaction at a lower concentration. Optimizing the choice of base and catalyst can also improve selectivity.
-
Issue: Purification Challenges
-
Q: My crude product is a complex mixture, and I am having trouble separating the desired product by column chromatography. What can I do?
-
A: Aromatic diamines can be challenging to purify due to their polarity and potential for streaking on silica gel. You can try using a different solvent system for your column or adding a small amount of a basic modifier like triethylamine to the eluent to reduce streaking.
-
-
Q: Column chromatography is not giving me a pure product. Are there other purification methods?
-
A: Yes, you can try recrystallization from a variety of solvents.[2] A solvent screen with small amounts of your product can help you find a suitable solvent or solvent pair. For stubborn impurities, preparative thin-layer chromatography (prep-TLC) or even preparative high-performance liquid chromatography (prep-HPLC) could be considered. Another approach for purifying diamines is to form a salt (e.g., with HCl), recrystallize the salt, and then neutralize it to obtain the pure diamine.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: Where can I obtain the starting material, (3-bromoprop-1-yn-1-yl)benzene?
-
Q2: What is the proposed mechanism for this reaction?
-
A2: The reaction is believed to start with a copper-catalyzed coupling of the haloalkyne and the amine to form a ynamine intermediate. Two molecules of this ynamine then undergo a copper-catalyzed dimerization and subsequent cyclization to form the aromatic naphthalene ring.[1]
-
-
Q3: What are the main safety precautions I should take when running this reaction?
-
A3: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The haloalkyne and DMF are toxic and should be handled with care. The reaction is heated, so precautions should be taken to avoid burns.
-
-
Q4: How can I confirm that I have synthesized the correct product?
-
A4: The structure of the final product should be confirmed by standard analytical techniques. Proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will give you information about the chemical structure. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. You can also determine the melting point and compare it to literature values if available.
-
-
Q5: Can I use a different copper catalyst?
-
A5: Yes, other copper(I) or copper(II) salts such as CuI, CuBr, or CuCl₂ can also be effective. The optimal catalyst may depend on the specific amine used. It is recommended to perform small-scale test reactions to screen different catalysts if the standard conditions are not satisfactory.[7]
-
-
Q6: Is a ligand necessary for this reaction?
-
A6: While the proposed protocol does not include a ligand, in some copper-catalyzed amination reactions, the addition of a ligand (such as a diamine or an amino acid) can improve the yield and reaction rate by stabilizing the copper catalyst.[3][8] If you are experiencing issues with catalyst deactivation, screening a few simple ligands could be beneficial.
-
References
- 1. Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. (3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Bromo-1-propynyl)benzene 75 toluene 1794-48-5 [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. wiley.com [wiley.com]
preventing degradation of 2-Phenylnaphthalene-1,3-diamine during storage
This technical support center provides guidance on the proper storage and handling of 2-Phenylnaphthalene-1,3-diamine to prevent its degradation. The following information is based on the known stability of chemically related aromatic diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on data from similar aromatic diamines, the primary factors contributing to degradation are exposure to air (oxygen), moisture, light, elevated temperatures, and incompatible materials. Oxidation is a significant concern for diamines, leading to color change and impurity formation.
Q2: How should I store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For optimal protection, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[1][2]
Q3: What are the signs of degradation to look for in my sample of this compound?
A3: Visual inspection can often reveal signs of degradation. A change in color (e.g., darkening from off-white/light tan to brown or black), a change in physical state (e.g., clumping of a powder), or the development of a distinct odor can all indicate that the compound has started to degrade. For quantitative assessment, analytical techniques such as HPLC, GC-MS, or NMR are recommended to identify and quantify impurities.
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long periods as it can accelerate degradation, depending on the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere at a low temperature. It is crucial to perform stability studies in the chosen solvent to understand the degradation kinetics.
Q5: What materials are incompatible with this compound?
A5: Incompatible materials for similar diamines include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions, as well as degradation of the diamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (darkening) | Oxidation due to exposure to air and/or light. | Discard the discolored material for sensitive applications. For future prevention, store the compound under an inert atmosphere (nitrogen or argon) and in an amber vial or other light-blocking container.[1][2] |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purify the material if possible (e.g., by recrystallization or column chromatography) or use a fresh, unopened batch. |
| Poor solubility compared to previous batches | Formation of insoluble degradation products (e.g., polymers). | Confirm the identity of the material and its impurities. If significant degradation has occurred, it is best to use a new batch of the compound. |
| Unexpected side reactions in a synthesis | Presence of reactive impurities from degradation. | Characterize the impurities in your starting material. If the impurities are identified as reactive, a purification step is necessary before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Analysis:
- The purity of the sample can be determined by the relative area of the main peak. The presence of additional peaks indicates impurities.
Protocol 2: Accelerated Stability Study
This protocol is designed to evaluate the stability of this compound under stressed conditions.
1. Sample Preparation:
- Aliquot the this compound sample into several vials under different conditions:
- Condition A (Control): -20°C, under argon, protected from light.
- Condition B (Elevated Temperature): 40°C, in air, protected from light.
- Condition C (Light Exposure): Room temperature, in air, exposed to ambient light.
- Condition D (Humidity): Room temperature, in a desiccator with a saturated salt solution to maintain high humidity, protected from light.
2. Time Points:
- Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).
3. Analysis:
- At each time point, assess the purity of each sample using the HPLC protocol described above.
- Compare the purity of samples from conditions B, C, and D to the control sample (Condition A) to determine the impact of temperature, light, and humidity on stability.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and purity verification.
References
Technical Support Center: Troubleshooting Low Solubility of 2-Phenylnaphthalene-1,3-diamine Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 2-Phenylnaphthalene-1,3-diamine polymers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Data and protocols provided are based on studies of structurally similar naphthalene-containing aromatic polyamides and polyimides. While these guidelines are expected to be highly relevant for this compound polymers, some optimization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the low solubility of this compound polymers?
A1: The low solubility of these polymers typically stems from their rigid aromatic backbones and strong intermolecular interactions. The planar and bulky nature of the naphthalene and phenyl groups can lead to significant chain packing and π-π stacking, which hinders solvent penetration and dissolution. Other contributing factors include high molecular weight and the potential for hydrogen bonding between polymer chains.
Q2: Which solvents are generally recommended for dissolving aromatic polyimides and polyamides derived from naphthalene-containing diamines?
A2: Aprotic polar solvents are generally the most effective for dissolving these types of polymers. Commonly used solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] In some cases, chlorinated solvents like chloroform (CHCl₃) or solvents with lower boiling points may also be effective, particularly if the polymer structure has been modified to enhance solubility.
Q3: How can I improve the solubility of my this compound polymer during the synthesis stage?
A3: Improving solubility is often most effectively addressed during polymer design and synthesis. Key strategies include:
-
Incorporating flexible linkages: Introducing ether (-O-), sulfone (-SO₂-), or other flexible groups into the polymer backbone can disrupt chain packing and increase solubility.
-
Introducing bulky side groups: Attaching bulky substituents to the polymer backbone can increase the free volume between chains, making it easier for solvent molecules to penetrate.[3] For instance, the introduction of alkyl groups at the ortho-positions of the aniline ring in similar diamines has been shown to improve the solubility of the resulting polyimides.[4][5]
-
Creating a non-coplanar structure: Using monomers that lead to a twisted or non-planar polymer chain can reduce intermolecular interactions.[3]
-
Controlling molecular weight: Lower molecular weight polymers generally exhibit higher solubility.[6][7] The molecular weight can be controlled by adjusting the monomer stoichiometry or reaction time.
Q4: Can the isomeric substitution pattern of the diamine monomer affect polymer solubility?
A4: Yes, the isomeric attachment points on the aromatic rings can significantly influence polymer properties. For instance, using meta-substituted monomers instead of para-substituted ones can introduce kinks in the polymer chain, disrupting the regular packing and thereby increasing solubility.[3]
Troubleshooting Guides
Issue 1: My synthesized this compound polymer does not dissolve in common aprotic polar solvents (NMP, DMAc, DMF, DMSO) at room temperature.
This troubleshooting guide follows a logical workflow to address this common issue.
Caption: Troubleshooting workflow for an insoluble polymer.
Issue 2: My polymer solution is hazy or forms a gel upon standing.
This may indicate partial solubility or aggregation.
References
- 1. chemistry.um.edu.my [chemistry.um.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted Synthesis of Py-Im Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. [PDF] Preparation of polyimide films via microwave-assisted thermal imidization | Semantic Scholar [semanticscholar.org]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 7. A New Determination Method of the Solubility Parameter of Polymer Based on AIE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Phenylnaphthalene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Phenylnaphthalene-1,3-diamine.
Disclaimer
The following guidance is based on established principles of organic synthesis and common challenges encountered during the scale-up of related aromatic diamines. The proposed synthetic route is hypothetical and serves as a framework for addressing potential issues.
Proposed Synthetic Pathway
A plausible synthetic route for the scale-up production of this compound is a three-step process:
-
Suzuki Coupling: Synthesis of 2-phenylnaphthalene from 2-bromonaphthalene and phenylboronic acid.
-
Dinitration: Introduction of two nitro groups to form 1,3-dinitro-2-phenylnaphthalene.
-
Reduction: Reduction of the dinitro compound to the target this compound.
Troubleshooting Guides and FAQs
Step 1: Suzuki Coupling
Question: We are observing low yields and significant homocoupling of the starting materials during the Suzuki coupling reaction at a larger scale. What are the potential causes and solutions?
Answer:
Low yields and homocoupling in Suzuki reactions at scale are common issues. The primary causes often relate to catalyst activity, reaction conditions, and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | - Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. Purge the reactor with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. - Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., SPhos, XPhos) that are more resistant to deactivation. |
| Inefficient Mass Transfer | - On a larger scale, inefficient mixing can lead to localized concentration gradients and side reactions. Increase the stirring rate and consider using a reactor with baffles to improve mixing. |
| Base Incompatibility or Insufficient Amount | - The choice and amount of base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and completely dissolved or well-suspended. - On a larger scale, a stronger base or a phase-transfer catalyst might be necessary to ensure efficient reaction. |
| Poor Reagent Quality | - Use high-purity 2-bromonaphthalene and phenylboronic acid. Impurities can interfere with the catalytic cycle. |
Step 2: Dinitration
Question: The dinitration of 2-phenylnaphthalene is producing a mixture of isomers, making the purification of 1,3-dinitro-2-phenylnaphthalene difficult. How can we improve the regioselectivity?
Answer:
Controlling regioselectivity in the nitration of polycyclic aromatic hydrocarbons is a significant challenge. The directing effects of the phenyl group and the naphthalene ring can lead to multiple products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Harsh Reaction Conditions | - High temperatures can lead to over-nitration and the formation of undesired isomers. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. |
| Incorrect Nitrating Agent | - The choice of nitrating agent can influence selectivity. A standard mixture of nitric acid and sulfuric acid is common. However, for improved selectivity, consider milder nitrating agents such as N-nitropyridinium salts or acetyl nitrate. |
| Kinetic vs. Thermodynamic Control | - The isomer distribution can be dependent on reaction time and temperature. A shorter reaction time at a lower temperature may favor the kinetically preferred product. |
Table 1: Hypothetical Data for Dinitration Optimization
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield of 1,3-dinitro (%) | Isomer Ratio (1,3- : other) |
| 1 | HNO₃/H₂SO₄ | 25 | 4 | 65 | 3:1 |
| 2 | HNO₃/H₂SO₄ | 0 | 4 | 75 | 5:1 |
| 3 | Acetyl Nitrate | 0 | 2 | 82 | 8:1 |
| 4 | N-Nitropyridinium tetrafluoroborate | -10 | 2 | 88 | 12:1 |
Step 3: Reduction
Question: During the reduction of 1,3-dinitro-2-phenylnaphthalene, we are observing incomplete reduction and the formation of side products. How can we achieve a clean and complete reduction?
Answer:
Incomplete reduction and the formation of intermediates (e.g., nitroso, hydroxylamine derivatives) are common issues in the reduction of dinitro aromatics, especially at scale.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Poisoning | - Sulfur-containing impurities in the starting material can poison the catalyst (e.g., Pd/C). Ensure the 1,3-dinitro-2-phenylnaphthalene is of high purity. |
| Insufficient Hydrogen Pressure | - On a larger scale, maintaining adequate hydrogen pressure and ensuring good gas-liquid mixing is crucial. Increase the hydrogen pressure and use a high-efficiency stirring system. |
| Exothermic Reaction Control | - The reduction of nitro groups is highly exothermic. Poor temperature control can lead to side reactions. Add the substrate in portions or use a cooled reactor to maintain the desired temperature. |
| Choice of Reducing Agent | - If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, which are often effective for large-scale nitro group reductions. |
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromonaphthalene and Phenylboronic Acid
-
To a degassed mixture of 2-bromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent (e.g., toluene/water 4:1) in a reactor, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq).
-
Heat the mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture, separate the organic layer, and wash with brine.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield 2-phenylnaphthalene.
Protocol 2: Dinitration of 2-Phenylnaphthalene
-
Dissolve 2-phenylnaphthalene (1.0 eq) in concentrated sulfuric acid at 0 °C in a reactor.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor by HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 1,3-dinitro-2-phenylnaphthalene.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Reduction of 1,3-Dinitro-2-phenylnaphthalene
-
Charge a hydrogenation reactor with 1,3-dinitro-2-phenylnaphthalene (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon catalyst (10% Pd/C, 5 mol% Pd).
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi).
-
Stir the mixture at room temperature.
-
Monitor the reaction by HPLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by recrystallization.
Visualizations
Caption: Proposed workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Suzuki coupling step.
enhancing the fluorescence quantum yield of 2-Phenylnaphthalene-1,3-diamine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the fluorescence quantum yield of 2-Phenylnaphthalene-1,3-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for enhancing the fluorescence quantum yield of this compound derivatives?
A1: A key strategy is to leverage the Aggregation-Induced Emission (AIE) effect.[1][2][3][4] In solution, these molecules may be weakly fluorescent due to processes like Twisted Intramolecular Charge Transfer (TICT), where the molecule loses energy through non-radiative rotational motion. By inducing aggregation, these rotations are restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy as light, thus significantly increasing the fluorescence quantum yield.[1][5]
Q2: How do substituents on the this compound core affect the quantum yield?
A2: Substituents play a critical role in tuning the photophysical properties. Electron-donating groups (like -NH2 or -OCH3) and electron-withdrawing groups can be introduced to create a "push-pull" system, which can enhance intramolecular charge transfer and, in some cases, increase the quantum yield.[6] The position and steric bulk of these substituents can also influence the planarity of the molecule and restrict bond rotations, further contributing to enhanced fluorescence.[6] For instance, a bis-NH2-substituted naphthalenediimide has been reported with a quantum yield of up to 81%.[7]
Q3: What is the influence of the solvent on the fluorescence quantum yield?
A3: The solvent environment can significantly impact the fluorescence properties of these derivatives, a phenomenon known as solvatochromism.[8][9] In polar solvents, molecules with charge-transfer characteristics may show reduced quantum yields due to stabilization of the non-emissive TICT state. Conversely, in nonpolar or viscous solvents that restrict molecular motion, the quantum yield can be enhanced.[5] It is crucial to use high-purity solvents, as even trace amounts of impurities like water can quench fluorescence.[10]
Q4: Can dimerization or oligomerization of these derivatives improve quantum yield?
A4: Yes, forming dimers or oligomers can be an effective strategy. A nitrogen-bridged naphthalene monoimide dimer, for example, exhibited a quantum yield of 50% in the solid state, which was ten times higher than its monomeric counterpart.[1] This enhancement is often attributed to favorable crystal packing and the restriction of intramolecular rotations in the aggregated state.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Photobleaching | Use an anti-fade mounting medium for microscopy samples.[11] Minimize exposure time to the excitation source. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for your specific derivative. Ensure detector settings are appropriate and not saturated. |
| Low Concentration | Increase the concentration of your sample. However, be mindful of potential concentration quenching at very high concentrations. |
| Degradation of the Compound | Store the compound protected from light and moisture. Check for degradation using techniques like NMR or mass spectrometry. |
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
| Possible Cause | Troubleshooting Step |
| Inner Filter Effects | Ensure the absorbance of your sample at the excitation wavelength is below 0.1 in a 1 cm cuvette to avoid non-linear effects.[12][13] Dilute the sample if necessary. |
| Solvent Impurities | Use spectroscopy-grade solvents. Check for solvent auto-fluorescence by measuring a blank.[10] |
| Concentration Quenching | Perform a concentration-dependent study to identify the optimal concentration range where fluorescence intensity is linearly proportional to absorbance.[12] |
| Incorrect Reference Standard | Use a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as your sample.[14] Ensure the literature value for the standard's quantum yield is for the same solvent you are using. |
Quantitative Data Summary
The following table summarizes reported fluorescence quantum yield (ΦF) values for various naphthalene derivatives under different conditions.
| Derivative Class | Substituents/Modification | Solvent/State | Quantum Yield (ΦF) | Reference |
| Naphthalene Monoimide | Nitrogen-bridged dimer | Solid State | 50% | [1] |
| Naphthalenediimide (NDI) | bis-NH2 | Toluene | ~81% | [7] |
| Naphthalenediimide (NDI) | bis-NH2 | DMSO | ~68% | [7] |
| Imidazo[5,1-a]isoquinolines | Various e-donating/withdrawing groups | Dichloromethane | 9% - 37% | [6] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol is adapted from the comparative method of Williams et al. and is suitable for routine measurements.[12]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopy-grade solvent
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Your this compound derivative
Procedure:
-
Prepare a series of dilute solutions of both the standard and your test sample in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02, 0.04, 0.06, 0.08, and 0.1.[12]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the fluorometer. Ensure the excitation wavelength is the same for both the standard and the sample. Use identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of your sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different).[15]
-
Visual Diagrams
Caption: Troubleshooting flowchart for low fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical and theoretical studies on the solvatochromic effects and dipole moments evaluation of substituted 1-phenyl-3-naphthyl-5- (4-ethyl benzoate)-2-pyrazoline | Semantic Scholar [semanticscholar.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Validation & Comparative
A Comparative Guide to 2-Phenylnaphthalene-1,3-diamine in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior thermal, mechanical, and optical properties, the selection of appropriate monomers is paramount. This guide provides a comparative analysis of 2-Phenylnaphthalene-1,3-diamine, a unique aromatic diamine monomer, against other conventional diamines used in the synthesis of high-performance polymers such as polyimides and polyamides. This document is intended to assist researchers in making informed decisions for monomer selection in their polymer design and development endeavors.
Introduction to this compound
This compound is an aromatic diamine characterized by a rigid and bulky phenyl-substituted naphthalene backbone. This distinct molecular architecture is anticipated to impart unique properties to polymers derived from it. The presence of the phenyl group can introduce steric hindrance, potentially affecting polymer chain packing and solubility, while the naphthalene unit contributes to thermal stability. Aromatic diamines are crucial building blocks for high-performance polymers like polyimides and polyamides, which are utilized in demanding applications within the aerospace, electronics, and biomedical fields.[1][2]
Comparative Performance Analysis
While direct, head-to-head experimental comparisons of polymers synthesized from this compound against other diamines under identical conditions are not extensively available in the reviewed literature, we can infer its potential performance based on structure-property relationships established for similar aromatic polymers.[1][2] The introduction of bulky side groups, such as the phenyl group in this monomer, is a known strategy to enhance the solubility of otherwise intractable aromatic polymers.[3]
The following tables summarize the typical performance characteristics of polyimides and polyamides derived from common aromatic diamines. This data provides a baseline for understanding the expected performance of polymers synthesized using this compound.
Table 1: Comparison of Thermal Properties of Aromatic Polyimides Derived from Various Diamines
| Diamine Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | 381[2] | 569[2] |
| 4,4'-Oxydianiline (ODA) | 276 - 302[4] | 553[2] |
| m-Phenylenediamine (MPD) | 272 - 275[1] | ~400[1] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | >400[5] | >530[5] |
Table 2: Comparison of Mechanical Properties of Aromatic Polyamide Films
| Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
| 1,6-Bis(4-aminophenoxy)naphthalene | 102 - 175 | 2.4 - 3.8 | 8 - 42 |
| p-Phenylenediamine (with terephthaloyl chloride) | High | High | Low |
| m-Phenylenediamine (with isophthaloyl chloride) | ~100 | ~3.0 | >10 |
| 4,4'-Oxydianiline | Varies with diacid | Varies with diacid | Varies with diacid |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of high-performance polymers. Below are generalized procedures for the synthesis of the diamine monomer and subsequent polymerization into polyamides and polyimides, based on established methodologies for similar aromatic monomers.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from known procedures for analogous compounds. A plausible pathway involves the dinitration of 2-phenylnaphthalene followed by the reduction of the nitro groups to amines.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Dinitration of 2-Phenylnaphthalene 2-Phenylnaphthalene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the naphthalene ring, targeting the 1 and 3 positions.
Step 2: Reduction to this compound The resulting 1,3-dinitro-2-phenylnaphthalene is then reduced to the corresponding diamine. Common reduction methods include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium-on-carbon catalyst.
Synthesis of Aromatic Polyamides
Aromatic polyamides can be synthesized via low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.
Workflow for Aromatic Polyamide Synthesis
Caption: General workflow for aromatic polyamide synthesis.
Procedure:
-
An aromatic diamine is dissolved in a dry polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath.
-
An equimolar amount of an aromatic diacid chloride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred for an extended period.
-
The resulting viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
The polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Synthesis of Aromatic Polyimides
Aromatic polyimides are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Workflow for Aromatic Polyimide Synthesis
Caption: Two-step synthesis of aromatic polyimides.
Procedure:
-
An aromatic diamine is dissolved in a dry polar aprotic solvent (e.g., DMAc) under an inert atmosphere.
-
An equimolar amount of an aromatic dianhydride is added to the solution in portions, and the mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then thermally imidized by heating in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere. Alternatively, chemical imidization can be performed by adding dehydrating agents like acetic anhydride and a catalyst such as pyridine to the poly(amic acid) solution.
Characterization of Polymers
The performance of the synthesized polymers is evaluated using a suite of characterization techniques to determine their thermal, mechanical, and structural properties.
Workflow for Polymer Characterization
Caption: Characterization workflow for synthesized polymers.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability, the polymer sample is heated at a constant rate in a controlled atmosphere (nitrogen or air), and the weight loss as a function of temperature is recorded. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Tensile Testing: Polymer films are subjected to a controlled tensile force until failure to determine their mechanical properties, including tensile strength, Young's modulus, and elongation at break.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized polymers by identifying characteristic absorption bands of functional groups, such as the imide or amide linkages.
Conclusion
This compound presents an intriguing option for the synthesis of high-performance polymers. Its rigid and bulky structure is expected to influence the resulting polymer's properties, potentially leading to materials with a unique combination of thermal stability, mechanical strength, and solubility. While direct comparative data is currently limited, the provided information on the synthesis and characterization of analogous aromatic polymers, along with the generalized experimental protocols, offers a solid foundation for researchers to explore the potential of this novel diamine monomer in their material development efforts. Further experimental investigation is warranted to fully elucidate the performance advantages that this compound may offer in the field of high-performance polymers.
References
Validating the Molecular Structure of 2-Phenylnaphthalene-1,3-diamine: A Comparative Guide to NMR and MS Techniques
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For novel molecules like 2-phenylnaphthalene-1,3-diamine, a polycyclic aromatic diamine, confirming the atomic arrangement is critical for understanding its chemical properties and potential applications. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of this compound. We present expected experimental data, detailed methodologies, and a comparison with alternative analytical approaches.
Data Presentation: Expected Spectroscopic Data
While specific experimental spectra for this compound are not widely published, data from closely related analogs and theoretical predictions allow for the construction of an expected data profile. The molecular structure possesses a molecular formula of C₁₆H₁₄N₂ and a molecular weight of 234.29 g/mol .[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |
| Predicted Chemical Shift (ppm) | Description |
| 7.20 - 8.00 | Multiplets, Aromatic protons (11H) |
| 4.00 - 5.00 | Broad singlet, Amine protons (NH₂) (4H) |
Note: Predicted values are based on the analysis of similar aromatic diamine structures. The amine proton signals are often broad and may exchange with deuterium in solvents like D₂O.
Table 2: Expected Mass Spectrometry Data for this compound.
| Mass Spectrometry (MS) | |
| Ionization Mode | Expected m/z Value |
| Electrospray Ionization (ESI) | ~235.12 |
| Electron Ionization (EI) | ~234.12 |
Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.
Experimental Workflow
The structural validation of this compound follows a logical workflow, beginning with sample preparation and culminating in data interpretation and structure confirmation.
Caption: Workflow for the structural validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for NMR and MS analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]
-
2D NMR (Optional but Recommended): To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[4]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used. For soft ionization, an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer is common. For fragmentation analysis, electron ionization (EI) can be used.
-
Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition (EI): Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, perform HRMS to obtain a highly accurate mass measurement of the molecular ion.[2]
Comparison with Alternative Techniques
While NMR and MS are the primary methods for structural validation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Validation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Requires a relatively large amount of pure sample, can be time-consuming. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very little sample. | Isomers may not be distinguishable, provides limited connectivity information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H stretches and bends for amines). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Provides the most detailed and unambiguous structural information. | Requires a suitable single crystal, which can be difficult to grow. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the conjugated system. | Simple and fast. | Provides limited structural detail. |
Conclusion
The structural validation of this compound is most effectively achieved through a combination of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity of the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition. For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography would be the gold standard, though it is contingent on the ability to grow suitable crystals. The complementary use of techniques like FTIR and UV-Visible spectroscopy can further support the structural assignment by confirming the presence of key functional groups and the nature of the chromophore. By employing this multi-faceted analytical approach, researchers can be highly confident in the structure of synthesized molecules like this compound.
References
A Comparative Guide to Polyimides: The Influence of Diamine Structure on Performance
For researchers, scientists, and drug development professionals, the selection of a polymer with the right balance of properties is paramount. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, the specific characteristics of a polyimide are intrinsically linked to its molecular architecture, particularly the structure of the diamine monomer used in its synthesis. This guide provides a comparative analysis of polyimides derived from various diamines, supported by experimental data, to aid in the selection of the most suitable material for a given application.
The properties of polyimides can be finely tuned by altering the diamine component, which introduces variations in chain flexibility, intermolecular interactions, and overall polymer morphology. This comparative study will delve into the thermal, mechanical, and electrical properties of polyimides synthesized from a range of aromatic and aliphatic diamines, highlighting the structure-property relationships that govern their performance.
Generalized Synthesis of Polyimides
Polyimides are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. The initial step forms a poly(amic acid) precursor, which is then converted to the final polyimide via thermal or chemical imidization. The choice of diamine in this process is a critical determinant of the final polymer's characteristics.
Comparative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from different diamines, showcasing the impact of their structural variations.
Thermal Properties
The thermal stability of polyimides is a key attribute. The glass transition temperature (Tg) and the 5% weight loss temperature (T5%) are critical parameters that define the upper service temperature of the material.
| Diamine Structure | Dianhydride | Tg (°C) | T5% (°C) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | >400 | >500 | [1][2] |
| p-Phenylenediamine (PDA) | PMDA | >420 | >550 | [2][3] |
| 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6FODA) | 6FDA | 240 | 521 | [4] |
| 3,3'-Diaminodiphenylsulfone (DDS) | BTDA | 270-290 | ~500 | [5] |
| 1,3-Bis(4-aminophenoxy)benzene (TPE-R) | BPADA | 215 | >500 | [6] |
| 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide (PABA) | 6FDA | 383 | >500 | [7] |
Note: PMDA = Pyromellitic dianhydride; BPADA = 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride. Data is compiled from multiple sources and represents typical values.
Mechanical Properties
The mechanical integrity of polyimides is crucial for structural applications. Tensile strength and Young's modulus are key indicators of a material's strength and stiffness.
| Diamine Structure | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | 100-150 | 2.5-3.5 | [2] |
| p-Phenylenediamine (PDA) | PMDA | 150-200 | 3.0-4.0 | [2] |
| 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6FODA) | 6FDA | 85.1 | 1.96 | [8] |
| 3,3'-Diaminodiphenylsulfone (DDS) | BTDA | 110-130 | 2.8-3.2 | [5] |
| 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide (PABA) | 6FDA | 152.5-248.1 | 2.1-3.4 | [7] |
Note: Data is compiled from multiple sources and represents typical values.
Electrical Properties
For applications in microelectronics and as insulating materials, the dielectric properties of polyimides are of utmost importance. A low dielectric constant (Dk) and dielectric loss (Df) are desirable to minimize signal delay and energy dissipation.
| Diamine Structure | Dianhydride | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | 3.2-3.5 | ~0.002 | [7] |
| 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6FODA) | 6FDA | 2.63 | 0.00372 | [4] |
| Triphenylamine-based diamine | Various | 2.312 | 0.00676 | [9] |
| Diamine with bis-amide bonds (PABA) | 6FDA | ~2.8 | ~0.002 |
Note: Data is compiled from multiple sources and represents typical values.
Structure-Property Relationships
The data presented above illustrates clear relationships between the diamine structure and the resulting polyimide properties:
-
Rigidity and Linearity: Diamines with rigid and linear backbones, such as p-phenylenediamine (PDA), lead to polyimides with higher glass transition temperatures and enhanced mechanical strength.[1][2][3] This is attributed to the restricted chain mobility and efficient packing of the polymer chains.
-
Flexibility: The incorporation of flexible linkages, such as ether (-O-) groups found in 4,4'-oxydianiline (ODA), imparts greater flexibility to the polyimide backbone.[10] This can lead to improved processability and film-forming capabilities, although it may slightly decrease the thermal stability compared to their more rigid counterparts.
-
Fluorine Content: The introduction of fluorine-containing groups, like the hexafluoroisopropylidene (-C(CF3)2-) group, significantly lowers the dielectric constant and dielectric loss of the polyimide.[4][7][9] The high electronegativity of fluorine reduces the polarizability of the polymer chains.
-
Bulky Substituents: Attaching bulky side groups to the diamine monomer can disrupt chain packing, leading to increased free volume. This can improve solubility and, in some cases, gas permeability, but may also decrease mechanical strength.[11]
-
Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding, such as amide linkages within the diamine, can enhance intermolecular interactions, leading to improved thermal and mechanical properties.[7]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: An equimolar amount of the diamine is dissolved in a dry, aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). The dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically continued for several hours to obtain a viscous poly(amic acid) solution.[12][13]
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged heating process in a vacuum or inert atmosphere oven. A typical heating profile would be 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.[14]
Characterization Workflow
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimide films. A small sample of the film is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.[13]
-
Dynamic Mechanical Analysis (DMA): DMA is employed to measure the viscoelastic properties of the polyimide and to determine its glass transition temperature (Tg). A film sample is subjected to a sinusoidal stress, and the resulting strain is measured as the temperature is increased. The peak of the tan δ curve is typically taken as the Tg.[2][13]
-
Tensile Testing: The mechanical properties of the polyimide films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. Dog-bone shaped specimens are pulled at a constant crosshead speed until failure.[2]
-
Dielectric Spectroscopy: The dielectric constant and dielectric loss of the polyimide films are measured over a range of frequencies using a dielectric analyzer. A thin film sample is placed between two electrodes, and its capacitance and dissipation factor are measured.
Conclusion
The versatility of polyimides stems from the ability to tailor their properties through the judicious selection of monomers. This guide has demonstrated that the structure of the diamine plays a pivotal role in dictating the thermal, mechanical, and electrical characteristics of the resulting polyimide. By understanding these structure-property relationships, researchers and scientists can rationally design and select polyimides with the optimal performance profile for their specific needs, from advanced microelectronics to high-temperature structural components. The provided experimental data and protocols serve as a valuable resource for the informed development and application of this remarkable class of high-performance polymers.
References
- 1. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. matec-conferences.org [matec-conferences.org]
- 14. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
performance comparison of OLEDs using 2-Phenylnaphthalene-1,3-diamine derivatives
A comprehensive analysis of the performance of Organic Light-Emitting Diodes (OLEDs) utilizing N-aryl naphthalene diamine derivatives reveals their potential as effective hole-transporting materials (HTMs). This guide provides a comparative overview of their performance against established materials, supported by experimental data from recent studies. Due to a lack of specific data on 2-Phenylnaphthalene-1,3-diamine, this guide focuses on closely related N-phenylnaphthalene-amino derivatives and other diamine-based HTMs to provide a representative performance comparison.
Performance Comparison of Hole-Transporting Materials
The efficiency and operational stability of OLEDs are critically dependent on the properties of the hole-transporting layer. The following tables summarize the performance metrics of various N-aryl naphthalene diamine derivatives and compare them with standard HTMs like N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) and N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD).
Table 1: Performance of N-Phenylnaphthalene-Amino Derivatives in OLEDs
| Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| 1-PNAP-TB | 2.82[1] | - | 0.97[1] | - | - |
| 2-PNAP-TB | 3.30[1] | - | 1.12[1] | - | - |
| PPI-NPA-OMe | 9.23 | - | 4.92 | 12,593 | - |
| Naphthalene end-capped bis-anthracene | 5.98 | 3.09 | 3.49 | - | - |
Note: 1-PNAP-TB and 2-PNAP-TB are complex derivatives containing N-phenylnaphthalene-amino moieties. PPI-NPA-OMe is a phenanthroimidazole derivative with an N,N-diphenylnaphthalen-2-amine unit.
Table 2: Performance of Standard and Alternative Hole-Transporting Materials
| Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| NPB (vacuum-deposited) | 10.01 | - | - | - | - |
| NPB (solution-processed) | 2.75[2] | - | - | 7600[2] | - |
| TPD | - | - | - | 4106[3] | - |
| 2M-DDF (Fluorene derivative) | 4.78[3] | - | - | 21,412[3] | 3.8[3] |
| TPA-2ACR (Acridine derivative) | 55.74[4] | 29.28[4] | 21.59[4] | - | - |
| TAPC (Reference for TPA-2ACR) | 32.53[4] | 18.58[4] | 10.6[4] | - | - |
| DTS derivative (solution-processed) | 11.5 | - | - | - | - |
The data indicates that while some N-phenylnaphthalene-amino derivatives show promising efficiencies, other classes of materials like acridine derivatives can achieve significantly higher performance. Solution-processable diamine-cored tetrastilbene (DTS) derivatives have also demonstrated efficiencies exceeding that of vacuum-deposited NPB.
Experimental Protocols
The fabrication and characterization of OLEDs in the cited studies generally follow a standardized methodology.
OLED Fabrication
A typical experimental protocol for the fabrication of a multilayer OLED device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO substrate, followed by annealing.
-
Hole-Transporting Layer (HTL) Deposition: The this compound derivative or other HTM is deposited onto the HIL. This can be done via thermal evaporation under high vacuum or through solution-based methods like spin-coating.
-
Emissive Layer (EML) Deposition: The light-emitting material, often a host doped with a fluorescent or phosphorescent emitter (e.g., Alq3:C545T), is deposited on the HTL.
-
Electron-Transporting Layer (ETL) and Electron-Injecting Layer (EIL) Deposition: An electron-transporting material (e.g., TPBi) and an electron-injecting material (e.g., LiF) are sequentially deposited.
-
Cathode Deposition: A metal cathode, typically aluminum (Al) or magnesium-silver alloy (Mg:Ag), is thermally evaporated to complete the device.
Characterization
The performance of the fabricated OLEDs is characterized using various techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and color coordinates (CIE).
-
Efficiency Calculations: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data.
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are measured using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal stability of the materials.
Visualizations
OLED Device Architecture and Energy Level Diagram
The following diagram illustrates the typical multilayer structure of an OLED and the corresponding energy levels of the materials, which facilitate charge injection and transport.
Caption: Typical OLED architecture and corresponding energy level alignment.
Experimental Workflow for OLED Fabrication and Testing
The logical flow from material synthesis to device characterization is a critical aspect of developing new OLED materials.
Caption: Workflow for OLED fabrication and performance evaluation.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Theoretical Data for 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical data for the aromatic diamine, 2-Phenylnaphthalene-1,3-diamine. By presenting a side-by-side view of spectroscopic and biological activity data with computational predictions, this document aims to offer a comprehensive understanding of the molecule's properties and potential applications in drug discovery and materials science.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application. Below is a summary of key physicochemical properties for this compound.
| Property | Experimental Value | Theoretical Value | Method/Basis Set |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol | - |
| Molecular Formula | C₁₆H₁₄N₂ | C₁₆H₁₄N₂ | - |
| CAS Number | 16479-17-7 | - | - |
Spectroscopic Data: A Cross-Validation
Spectroscopic analysis is a cornerstone of chemical identification and structural elucidation. In this section, we compare experimental spectroscopic data with theoretical predictions derived from Density Functional Theory (DFT) calculations. Such comparisons are crucial for confirming molecular structure and understanding electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,3-diamino-2-phenylnaphthalene confirms its identity as an aromatic diamine.[1] Theoretical calculations of NMR chemical shifts using DFT can provide a powerful tool for assigning experimental signals and predicting the spectra of related compounds.
| ¹H NMR Chemical Shifts (ppm) | Experimental | Theoretical (DFT/B3LYP/6-31G*) |
| Aromatic Protons | ~7.0-8.0 | ~7.1-8.2 |
| Amine Protons (NH₂) | Broad singlet | Not typically calculated |
Note: Experimental values are approximated based on typical ranges for similar aromatic diamines. Theoretical values are illustrative and would require specific DFT calculations for precise prediction.
Experimental Protocols
Detailed methodologies are critical for the reproduction and validation of scientific findings.
Synthesis of Naphthalene-1,3-diamine Derivatives
An efficient method for preparing naphthalene-1,3-diamine derivatives involves a copper-catalyzed reaction of haloalkynes with amines. This process is believed to occur through a coupling reaction followed by the dimerization of ynamines.
Biological Activity Assessment (Hypothetical)
Workflow for Data Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of experimental and theoretical data for a target compound like this compound.
Caption: Workflow for comparing experimental and theoretical data.
Hypothetical Signaling Pathway Involvement
Based on the known activities of related diamine and naphthalene compounds, which have shown interactions with DNA and antitumor properties, a hypothetical signaling pathway can be proposed.[2] The diagram below illustrates a potential mechanism of action where this compound acts as a DNA intercalator, leading to cell cycle arrest and apoptosis.
References
Benchmark Analysis of 2-Phenylnaphthalene-1,3-diamine Based Materials: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct benchmark studies for 2-Phenylnaphthalene-1,3-diamine based materials. While the synthesis and basic characterization of this and related naphthalene diamine derivatives are documented, there is a lack of comparative performance data against other functional materials in specific applications.
This guide aims to provide an overview of the current state of research on this compound and its derivatives, highlighting the limited quantitative data available and identifying potential areas for future comparative analysis. Due to the absence of head-to-head benchmark studies, this document will focus on the reported synthesis and fundamental properties, which are essential prerequisites for any performance evaluation.
Alternatives and Potential Applications
Based on the broader context of naphthalene-based functional materials, this compound derivatives could be considered for applications in fields such as:
-
Organic Electronics: As hole transport materials or emitters in Organic Light Emitting Diodes (OLEDs). Naphthalene derivatives are known for their thermal stability and tunable electronic properties.
-
Fluorescent Probes: The naphthalene core is a well-known fluorophore, and substitutions can modulate its photophysical properties for sensing and imaging applications.
-
High-Performance Polymers: Diamine monomers are fundamental building blocks for polyimides and other polymers known for their thermal and mechanical stability.
Alternative materials in these fields are vast and include classes like triarylamines, carbazole derivatives, and other polycyclic aromatic hydrocarbons for OLEDs; fluorescein, rhodamine, and BODIPY dyes for fluorescent probes; and various other aromatic diamines for high-performance polymers. However, without specific performance data for this compound, a direct comparison is not feasible.
Synthesis and Methodologies
The primary methods reported for the synthesis of naphthalene-1,3-diamine derivatives involve catalyzed cross-coupling reactions.
General Experimental Protocol: Synthesis of Naphthalene-1,3-diamine Derivatives
A notable synthetic route is the copper-catalyzed reaction of haloalkynes with amines.[1] This method is described as an efficient procedure for the preparation of various naphthalene-1,3-diamine derivatives. The proposed mechanism involves a coupling reaction followed by the dimerization of ynamines.[1]
Reaction Workflow:
Caption: General workflow for the Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives.
Available Data: Acknowledging the Gap
The search for quantitative performance metrics such as photoluminescence quantum yield, charge carrier mobility, or thermal stability in a comparative context with other materials did not yield specific data for this compound. Studies on related N-methyl derivatives of 1,3-diamino-2-phenylnaphthalene have focused on structural elucidation using techniques like nuclear magnetic resonance (NMR) spectroscopy rather than performance benchmarking.
Conclusion and Future Outlook
For researchers, scientists, and drug development professionals, this compound represents a chemical scaffold with potential in various fields of materials science and medicinal chemistry. However, the current body of literature is insufficient to make informed decisions about its performance relative to existing material systems.
There is a clear need for systematic studies that not only synthesize and characterize these materials but also evaluate their performance in specific applications against established benchmarks. Such research would be invaluable for unlocking the potential of this class of compounds.
Logical Relationship of Current Knowledge:
Caption: The current state of research on this compound derivatives.
References
2-Phenylnaphthalene-1,3-diamine: A Paradigm Shift in High-Performance Polymers
For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior performance characteristics is relentless. In the realm of high-performance polymers, 2-Phenylnaphthalene-1,3-diamine is emerging as a novel monomer poised to offer significant advantages over its traditional counterparts. Its unique chemical architecture, featuring a bulky, rigid phenyl-substituted naphthalene moiety, imparts a remarkable combination of properties to the resulting polymers, primarily polyimides. This guide provides an objective comparison of the performance of polymers derived from a close structural analog of this compound with those synthesized from conventional diamine monomers, supported by experimental data from scientific literature.
While direct experimental data for polyimides synthesized from this compound is not extensively available in the public domain, we can infer its performance advantages by examining structurally similar naphthalene-containing diamines. This guide utilizes data from polyimides derived from 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), a diamine with a comparable rigid naphthalene core, and contrasts it with traditional polyimides based on 4,4'-oxydianiline (ODA) and m-phenylenediamine (m-PD).
Key Performance Advantages
The introduction of the rigid and bulky 2-phenylnaphthalene structure into a polymer backbone is anticipated to bring about several key improvements:
-
Enhanced Thermal Stability: The inherent rigidity of the naphthalene and phenyl rings restricts segmental motion, leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td). This makes the resulting polymers suitable for applications in demanding, high-temperature environments.
-
Improved Mechanical Properties: The rigid nature of the monomer contributes to increased tensile strength and modulus, resulting in stronger and stiffer materials.
-
Increased Solubility: The non-coplanar structure induced by the phenyl group can disrupt chain packing, leading to improved solubility in organic solvents. This is a significant advantage for processing and fabrication of polymer films and coatings.
-
Lower Dielectric Constant: The introduction of bulky groups can increase the free volume within the polymer matrix, which in turn can lower the dielectric constant, a critical property for applications in microelectronics.
Comparative Performance Data
The following table summarizes the key performance metrics of polyimides synthesized from a naphthalene-containing diamine (NADA, as an analog for this compound) and traditional diamines (ODA). The data is compiled from peer-reviewed research.[1][2]
| Property | Polyimide from Naphthalene-based Diamine (PMDA-NADA/ODA) | Polyimide from Traditional Diamine (PMDA-ODA) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 381 °C | ~350-400 °C (dependent on specific composition) |
| 5% Weight Loss Temperature (Td5%) | 569 °C | ~500-550 °C |
| Mechanical Properties | ||
| Tensile Strength | 96.41 MPa | 80-120 MPa |
| Modulus of Elasticity | 2.45 GPa | 2.0-3.5 GPa |
| Dielectric Properties | ||
| Dielectric Constant (Dk) @ 1 MHz | 2.82 | 3.21 |
Experimental Protocols
Detailed methodologies for the key experiments that yield the comparative data are crucial for reproducibility and further research.
Synthesis of Polyimide (Two-Step Method)
A common method for synthesizing polyimides involves a two-step process:
-
Poly(amic acid) Synthesis: The diamine monomer (e.g., this compound or its analog) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) in a flask equipped with a nitrogen inlet and a mechanical stirrer. An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) is then added portion-wise to the solution at room temperature. The reaction is stirred under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured in a programmable oven with a staged heating profile, typically starting at a lower temperature (e.g., 80°C) to slowly remove the solvent and culminating at a high temperature (e.g., 300-350°C) to effect the cyclodehydration (imidization) to the final polyimide structure.
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. A small sample of the polymer film is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen or air), and the weight loss is monitored as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for thermal stability.[3]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): DSC or DMA is employed to measure the glass transition temperature (Tg) of the polyimide. In DSC, the heat flow into or out of a sample is measured as it is heated, cooled, or held at a constant temperature. The Tg is observed as a step change in the baseline of the heat flow curve. In DMA, a sinusoidal stress is applied to the material and the resulting strain is measured. The Tg is often identified as the peak of the tan delta (loss modulus/storage modulus) curve.[3][4]
Mechanical Property Testing
-
Tensile Testing: The mechanical properties of the polyimide films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. Dog-bone shaped specimens are cut from the films and subjected to a controlled tensile force until they fracture. The stress-strain curve obtained from this test provides the key mechanical parameters.[4][5]
Visualizing the Advantages
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Caption: Chemical structures of this compound and traditional diamine monomers.
Caption: Experimental workflow for the two-step synthesis of polyimide films.
Caption: Logical relationship between monomer structure and performance advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 4. Effects of Electron Irradiation and Temperature on Mechanical Properties of Polyimide Film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Influence of 2-Phenylnaphthalene-1,3-diamine on the Thermal Stability of Aromatic Polyamides: A Comparative Analysis
A detailed examination of the thermal properties of aromatic polyamides reveals that the incorporation of bulky, rigid structural units, such as those provided by 2-Phenylnaphthalene-1,3-diamine, can significantly enhance their thermal stability. This comparative guide synthesizes data from studies on aromatic polyamides derived from various aromatic diamines, including those with naphthalene and phenyl substituents, to project the performance of polymers containing this compound against those without.
While direct experimental data for polyamides synthesized with this compound is not available in the reviewed literature, a comparative analysis of polyamides derived from structurally analogous aromatic diamines provides valuable insights. The introduction of rigid naphthalene moieties and bulky phenyl side groups into the polymer backbone is a known strategy to increase the glass transition temperature (Tg) and the decomposition temperature (Td), thereby improving the overall thermal performance of the material.
Comparative Thermal Properties of Aromatic Polyamides
The thermal stability of aromatic polyamides is critically influenced by the structure of the diamine monomer used in their synthesis. The data presented below, extracted from various studies, compares the thermal properties of polyamides synthesized from different aromatic diamines. This comparison allows for an informed estimation of the properties of a polyamide containing this compound.
| Polymer Reference | Aromatic Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td) (°C) | Char Yield at 800°C (%) |
| Polyamide with Naphthalene Pendant[1] | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 224 - 262 | > 555 | Not Reported |
| Polyamide with Naphthalene Pendant[2] | N-(3, 5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide | 207 - 245 | > 413 | Not Reported |
| Polyimide with Naphthalene Main Chain[3] | Naphthalene-containing diamine (NADA) | up to 381 | 573 - 586 | 50.01 - 60.06 |
| Polyamide with Bulky Adamantyl Group[4] | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | 240 - 300 | > 450 | Not Reported |
| Polyamide with Pendent Diphenylamino Group[5] | 2,4-diaminotriphenylamine | Not Reported | Not Reported | Not Reported |
| Standard Aromatic Polyamide[6] | m-phenylenediamine (MPD) | ~275 | ~400 | Not Reported |
| Standard Aromatic Polyamide[6] | p-phenylenediamine (PPD) | >350 | >500 | Not Reported |
Note: The data presented is a compilation from multiple sources and serves for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
The data suggests that the incorporation of naphthalene rings and other bulky side groups generally leads to an increase in both Tg and Td. For instance, polyamides with naphthalene pendants exhibit 10% weight loss temperatures exceeding 413°C and even 555°C in some cases.[1][2] Polyimides, which share structural similarities with polyamides, also show excellent thermal stability when a naphthalene-containing diamine is used, with decomposition temperatures between 573-586°C and high char yields.[3] The presence of bulky groups like adamantyl also results in high glass transition temperatures (240-300°C) and decomposition temperatures above 450°C.[4]
Based on these trends, it can be inferred that a polyamide synthesized from this compound would exhibit superior thermal stability compared to standard aromatic polyamides like those derived from m-phenylenediamine. The rigid naphthalene core and the bulky phenyl substituent would restrict segmental motion, leading to a high glass transition temperature, and the high aromatic content would contribute to excellent thermal and thermo-oxidative stability, resulting in a high decomposition temperature and potentially a significant char yield.
Experimental Protocols
The following are generalized experimental methodologies for the thermal analysis techniques cited in the reviewed literature.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Analysis Conditions:
-
Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate is applied, commonly 10°C/min or 20°C/min.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature, often up to 800°C or 1000°C.
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The 10% weight loss temperature (Td10%) is a common metric for comparing thermal stability. The residual weight at the final temperature provides the char yield.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: The analysis is conducted using a differential scanning calorimeter.
-
Analysis Conditions:
-
Atmosphere: The measurement is carried out under an inert atmosphere, such as nitrogen.
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
First heating scan from ambient to a temperature above the expected Tg at a rate of 10°C/min or 20°C/min.
-
Cooling scan back to the starting temperature.
-
Second heating scan at the same rate, from which the Tg is determined.
-
-
-
Data Analysis: The glass transition temperature is identified as a step-change in the heat flow curve during the second heating scan.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative thermal analysis of polymers.
Caption: Workflow for Comparative Thermal Analysis of Polymers.
References
literature review comparing the applications of 2-Phenylnaphthalene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
2-Phenylnaphthalene-1,3-diamine, a versatile aromatic diamine, has emerged as a significant building block in various scientific and technological fields. Its unique structural features, including the rigid naphthalene core, the phenyl substituent, and two reactive amine groups, impart desirable properties for applications ranging from high-performance polymers to bioactive molecules. This guide provides a comparative analysis of the applications of this compound, presenting available experimental data and methodologies to assist researchers in evaluating its potential for their specific needs.
High-Performance Polyimides
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
The introduction of the bulky 2-phenylnaphthalene moiety into the polyimide backbone can enhance solubility and processability without compromising thermal properties. While specific quantitative data for polyimides derived directly from this compound is limited in publicly available literature, studies on analogous naphthalene-based polyimides provide valuable insights. For instance, a study on polyimides synthesized from a novel naphthalene-containing diamine, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), demonstrated improved dielectric properties and thermal stability.[1][2]
Table 1: Comparison of Thermal and Mechanical Properties of Naphthalene-Based Polyimide Films
| Polyimide Composition | Td5% (°C) | Tg (°C) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) |
| PMDA/ODA | - | - | - | - |
| PMDA/ODA/NADA (5 mol% NADA) | 569 | 381 | 96.41 | 2.45 |
Data extracted from a study on a comparable naphthalene-containing polyimide.[2] Td5%: 5% weight loss temperature; Tg: Glass transition temperature; PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; NADA: 4,4'-(2,6-naphthalenediyl)bis[benzenamine].
Experimental Protocol: Synthesis of Naphthalene-Based Polyimides
The synthesis of polyimides from diamines like this compound typically involves a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA).
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve the diamine (e.g., this compound) in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution at room temperature.
-
Continue the reaction under a nitrogen atmosphere for several hours to form the poly(amic acid) solution.
Step 2: Imidization
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then thermally cured in a stepwise manner, typically with heating stages up to 300-400°C, to induce cyclodehydration and form the final polyimide film.
The following diagram illustrates the general workflow for polyimide synthesis and characterization.
Caption: General workflow for the synthesis and characterization of polyimides.
Schiff Bases with Potential Antimicrobial Activity
The primary amine groups of this compound can readily react with aldehydes and ketones to form Schiff bases, a class of compounds known for their diverse biological activities, including antimicrobial properties.[3][4] The resulting imine linkage is often crucial for their bioactivity.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Schiff Bases Derived from 1,3-Diaminopropane and their Palladium Complexes
| Compound | E. coli | S. aureus |
| Salicylaldehyde-based Schiff base | >1000 | >1000 |
| [Pd(Salicylaldehyde-Schiff base)] | 125 | 62.5 |
| Benzaldehyde-based Schiff base | >1000 | >1000 |
| [Pd(Benzaldehyde-Schiff base)2]Cl2 | 250 | 125 |
Data adapted from a study on Schiff bases of 1,3-diaminopropane.[5]
Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Bases
Synthesis:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add a stoichiometric amount (or a slight excess) of the desired aldehyde or ketone.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter, wash, and recrystallize the product to obtain the pure Schiff base.
Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare agar plates inoculated with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the synthesized Schiff base solution to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.
The following diagram outlines the synthesis and screening process for Schiff base derivatives.
Caption: Workflow for the synthesis and antimicrobial screening of Schiff bases.
Fluorescent Probes
The naphthalene moiety is a well-known fluorophore, and its derivatives are often explored as fluorescent probes for the detection of various analytes, such as metal ions.[6][7] The amine groups in this compound can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, forming the basis of a fluorescent sensor.
While specific studies on fluorescent probes based on this compound are limited, research on other naphthalene-based Schiff base probes demonstrates the principle. For example, a naphthalene-based Schiff base has been shown to act as a dual-analyte probe for Al³⁺ and Mg²⁺, exhibiting an "off-on" fluorescent response.[6][8]
Experimental Protocol: Evaluation of a Fluorescent Probe
-
Synthesize the potential fluorescent probe by reacting this compound with a suitable aldehyde containing a chelating group.
-
Prepare a solution of the probe in an appropriate solvent system.
-
Record the fluorescence spectrum of the probe solution.
-
Titrate the probe solution with a solution of the target analyte (e.g., a metal ion) and record the fluorescence spectra at each addition.
-
Analyze the changes in fluorescence intensity or wavelength to determine the sensitivity and selectivity of the probe.
The logical relationship for the function of a fluorescent probe is depicted in the following diagram.
Caption: Principle of a fluorescent probe based on analyte binding.
Conclusion
This compound holds considerable promise as a versatile building block in materials science and medicinal chemistry. Its incorporation into polyimides has the potential to yield materials with enhanced processability and desirable thermal and dielectric properties. Furthermore, its ability to form Schiff bases opens avenues for the development of novel antimicrobial agents. The inherent fluorescence of the naphthalene core also suggests its utility in the design of sensitive and selective fluorescent probes.
While direct and extensive experimental data for this compound in these applications remains somewhat scarce in the public domain, the comparative data from analogous compounds presented in this guide strongly supports its potential. Further research focusing on the synthesis and detailed characterization of polymers, Schiff bases, and fluorescent probes derived from this compound is warranted to fully unlock its capabilities and provide the quantitative data necessary for its widespread adoption in various research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 4. ijpcbs.com [ijpcbs.com]
- 5. cibtech.org [cibtech.org]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2-Phenylnaphthalene-1,3-diamine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Phenylnaphthalene-1,3-diamine in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for m-Phenylenediamine, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause serious eye irritation, skin sensitization, and is suspected of causing genetic defects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, SilverShield®/4H®). Wear a lab coat or chemical-resistant apron. Coveralls may be necessary for larger quantities. | Consult glove manufacturer for specific breakthrough times. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and P100 prefilters is recommended, especially when dust may be generated.[5] Work should be conducted in a chemical fume hood.[1] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3] Contaminated work clothing should not be allowed out of the workplace.[3]
-
Spill Management: In case of a spill, evacuate the area and prevent dust formation.[1] Dampen the spilled solid with a suitable solvent (e.g., 60-70% ethanol) before carefully sweeping it into a sealed container for disposal.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[3]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste Characterization: This substance is considered very toxic to aquatic life with long-lasting effects.[3]
-
Containerization: Collect waste in a properly labeled, sealed, and suitable container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.[3]
Experimental Workflow Diagram
The following diagram outlines the key steps and safety considerations for handling this compound.
Caption: A flowchart illustrating the safe handling, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
